N-Acetyl Norgestimate-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H33NO4 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC 名称 |
[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21?,22?,23?,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI 键 |
JWLHCJCKDYVRNJ-QUZWLVJWSA-N |
手性 SMILES |
[2H]C1=C2[C@](CC(C1=NOC(=O)C)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
产品来源 |
United States |
Foundational & Exploratory
N-Acetyl Norgestimate-d6: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of N-Acetyl Norgestimate-d6 as an internal standard in bioanalytical studies.
Introduction
This compound is a deuterated analog of N-Acetyl Norgestimate (B1679921), an intermediate in the synthesis of Norgestimate.[1] Norgestimate is a synthetic progestin widely used in oral contraceptives in combination with an estrogen.[1][2] In pharmacokinetic and bioequivalence studies, the accurate quantification of the parent drug and its active metabolites is crucial. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[3] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the non-deuterated analyte while maintaining similar chemical and chromatographic properties.[4]
This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in a UPLC-MS/MS method, and a diagram illustrating its role in the context of norgestimate metabolism.
Chemical Identity and Properties
This compound is a stable isotope-labeled compound.[1] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| CAS Number | 1263195-02-3 | [1] |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |
| Molecular Weight | 417.58 g/mol | [1] |
| Appearance | Light Yellow Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | [1] |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [1] |
Role in Bioanalysis
Norgestimate is a prodrug that undergoes rapid and extensive metabolism following administration.[5] The primary active metabolites are 17-deacetylnorgestimate (norelgestromin) and norgestrel.[4][5] Given the low concentrations of these analytes in biological matrices, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for their quantification.[6]
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. This compound, with its six deuterium atoms, serves this purpose effectively in methods designed to measure norgestimate and its metabolites.[4]
Experimental Protocol: Quantification of Norgestimate Metabolites
The following protocol is a representative example of a UPLC-MS/MS method for the quantification of a norgestimate metabolite in human plasma, adapted from a validated method for 17-desacetylnorgestimate using its deuterated internal standard.[6] This protocol illustrates the principles and procedures that would be applied when using this compound as an internal standard for the quantification of norgestimate or its acetylated metabolites.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of the analytical standard (e.g., N-Acetyl Norgestimate) and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analytical standard stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Solid-Phase Extraction)
-
Pipette 500 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound) to all tubes except the blank matrix sample.
-
Vortex mix for 30 seconds.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 90% A, ramp to 10% A over 2.5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for N-Acetyl Norgestimate and this compound |
Norgestimate Metabolism and Bioanalytical Workflow
The following diagram illustrates the metabolic pathway of norgestimate and the role of a deuterated internal standard in the bioanalytical workflow.
Caption: Norgestimate metabolism and the integration of this compound in a typical bioanalytical workflow.
Conclusion
This compound is a critical tool for researchers and drug development professionals involved in the pharmacokinetic and bioequivalence assessment of norgestimate-containing pharmaceuticals. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the high accuracy and precision required to meet regulatory standards and to obtain reliable data on drug disposition. The experimental protocol outlined in this guide provides a robust framework for the development of sensitive and specific bioanalytical methods for norgestimate and its metabolites.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Norgestimate-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physical and chemical properties of N-Acetyl Norgestimate-d6, a deuterated analog of an intermediate of the synthetic progestin Norgestimate (B1679921).
This compound serves as a valuable tool in pharmaceutical research, primarily as a labeled internal standard for the accurate quantification of Norgestimate and its metabolites in various biological matrices during pharmacokinetic and metabolic studies. Its isotopic labeling ensures distinct mass spectrometric detection, enabling precise analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |
| Molecular Weight | 417.57 g/mol | [1] |
| CAS Number | 1263195-02-3 | [2] |
| Appearance | Light Yellow Powder / White Solid | [2][] |
| Purity | >98% | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | [] |
| Storage Temperature | -20°C | [4] |
Chemical Structure and Nomenclature
IUPAC Name: [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[]
Synonyms:
-
N-Acetyl Norgestimate D6
-
Norgestimate-3-acetate-2,2,4,6,6,10-D6
-
Norgestimate-3-acetate-D6
-
(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6
-
Norgestimate-N-acetate-2,2,4,6,6,10-d6[]
Experimental Protocols
While specific proprietary synthesis and purification protocols for this compound are not publicly available, the following methodologies are based on established principles for the synthesis of deuterated analogs and purification of steroid compounds.
Synthesis of Deuterated Analogs (General Workflow)
The synthesis of deuterated compounds like this compound typically involves the introduction of deuterium (B1214612) atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions or by using deuterated starting materials. A plausible synthetic workflow is outlined below.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the final product is critical to ensure high purity. Reversed-phase HPLC is a common and effective method for the purification of steroid analogs.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is typically employed. The exact gradient profile would be optimized to achieve the best separation of the target compound from any impurities.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile.
-
Method Development: Develop a separation method on an analytical scale to determine the optimal gradient and flow rate.
-
Preparative Run: Scale up the analytical method for a preparative run.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the final product.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound, particularly in biological samples.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer
Protocol:
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the sample matrix (e.g., plasma)[5].
-
Chromatographic Separation: Use a C18 column with a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid) to achieve chromatographic separation[5].
-
Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for both this compound and its non-deuterated counterpart to ensure accurate quantification[5].
Biological Context: Norgestimate's Mechanism of Action
As a deuterated analog of a Norgestimate intermediate, the biological relevance of this compound is tied to the mechanism of action of Norgestimate. Norgestimate is a progestin, a synthetic progestogen, that is used in oral contraceptives. Its primary contraceptive effect is achieved through the suppression of ovulation.
Norgestimate is a prodrug that is rapidly metabolized to its active metabolites, primarily norelgestromin (B1679859) and, to a lesser extent, levonorgestrel[6]. These metabolites act on the progesterone (B1679170) receptors, influencing the hypothalamic-pituitary-ovarian axis.
The signaling pathway involves the following key steps:
The progestogenic activity of Norgestimate's metabolites leads to:
-
Inhibition of Gonadotropin Secretion: Negative feedback on the hypothalamus and pituitary gland reduces the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This suppression of the mid-cycle LH surge prevents ovulation.
-
Changes in Cervical Mucus: The cervical mucus becomes thicker, which impedes sperm penetration.
-
Endometrial Changes: The endometrium becomes less receptive to implantation.
Safety Information
Based on available Material Safety Data Sheets (MSDS) for related deuterated norgestimate compounds, this compound should be handled with care in a laboratory setting. It is intended for research use only. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are recommended. For detailed safety information, refer to the specific MSDS provided by the supplier.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its biological context and relevant experimental methodologies. This information is intended to support researchers in the effective and safe use of this compound in their studies.
References
- 1. scbt.com [scbt.com]
- 2. esschemco.com [esschemco.com]
- 4. 1263194-12-2 CAS MSDS (Norgestimate-d6 (major)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norgestimate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Norgestimate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Norgestimate-d6, a deuterated analog of a Norgestimate-related compound. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis who require a stable isotope-labeled internal standard for quantitative bioanalytical studies of Norgestimate and its derivatives.
Introduction
Norgestimate is a third-generation progestin widely used in oral contraceptives.[1][2] Its complex metabolism involves several active metabolites, making pharmacokinetic studies challenging.[1][2] Stable isotope-labeled internal standards are essential for accurate quantification of drugs and their metabolites by mass spectrometry. This compound is a valuable tool for such studies, providing a reliable internal standard with a known isotopic purity. This guide outlines a plausible synthetic route and detailed characterization methods for this compound. The term "N-Acetyl Norgestimate" as used by commercial vendors refers to the O-acetylated oxime derivative of Norgestimate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-3-(acetyloxy)imino-13-ethyl-17-ethynyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-17-yl] acetate-2,2,4,6,6,10-d6 | Inferred from Vendor Data |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [] |
| Molecular Weight | 417.57 g/mol | [4] |
| Appearance | White to off-white or light yellow powder | [] |
| Purity | >98% | [] |
| Solubility | Soluble in Chloroform (B151607), Ethyl Acetate (B1210297), Methanol | [] |
Table 2: Key Intermediates in the Synthesis of this compound
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| Norgestrel-d6 | C₂₁H₂₂D₆O₂ | 318.50 | Deuteration |
| Norgestimate-d6 | C₂₃H₂₅D₆NO₃ | 375.54 | Oximation & Acetylation |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the deuteration of Norgestrel, followed by oximation and subsequent acetylations.
Logical Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Norgestrel-d6 (Deuteration)
This procedure is based on general methods for the deuteration of α,β-unsaturated steroidal ketones.
-
Materials: Norgestrel, Deuterium (B1214612) Oxide (D₂O, 99.9 atom % D), Sodium Methoxide, Anhydrous Methanol.
-
Protocol:
-
Dissolve Norgestrel (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Add Deuterium Oxide (a significant excess, e.g., 20 equivalents) to the solution.
-
Stir the reaction mixture at reflux for 24-48 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by LC-MS to observe the incorporation of deuterium.
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.
-
Purify the crude Norgestrel-d6 by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of Norgestimate-d6
This step involves the acetylation of the 17-hydroxyl group of Norgestrel-d6, followed by oximation of the 3-keto group.
-
Materials: Norgestrel-d6, Acetic Anhydride (B1165640), Pyridine, Hydroxylamine (B1172632) Hydrochloride, Ethanol.
-
Protocol:
-
Acetylation: Dissolve Norgestrel-d6 (1 equivalent) in pyridine. Add acetic anhydride (1.5 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with ice water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield Norgestrel-d6-17-acetate.
-
Oximation: Dissolve the crude Norgestrel-d6-17-acetate (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture and add cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain crude Norgestimate-d6. Purify by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound (O-Acetylation of the Oxime)
This final step involves the acetylation of the oxime hydroxyl group of Norgestimate-d6.
-
Materials: Norgestimate-d6, Acetic Anhydride, Pyridine.
-
Protocol:
-
Dissolve Norgestimate-d6 (1 equivalent) in pyridine.
-
Add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel or by recrystallization.
-
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Experimental Protocols for Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of this compound.
-
Method: A reversed-phase HPLC method is generally suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[5]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Acceptance Criteria: Purity should be >98% based on the peak area.
-
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and assess the isotopic enrichment.
-
Method: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended.
-
Ionization Mode: Positive ESI.
-
Expected [M+H]⁺: m/z 418.31 (calculated for C₂₅H₂₈D₆NO₄⁺). The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).
-
Isotopic Distribution: The isotopic pattern will be distinct from the non-deuterated analog due to the presence of six deuterium atoms. The relative abundance of the M+1, M+2, etc. peaks should be compared with the theoretical distribution to confirm the level of deuteration.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure and the positions of deuterium incorporation.
-
Methods: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) should be performed.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Compared to the spectrum of non-deuterated N-Acetyl Norgestimate, the signals corresponding to the protons at positions 2, 4, 6, and 10 should be absent or significantly reduced in intensity. The remaining proton signals should be consistent with the structure.
-
¹³C NMR: The signals for the deuterated carbons (C2, C4, C6, and C10) will show characteristic triplet patterns due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.
-
²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuteration, providing direct evidence of labeling.
-
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations for steroids and oximes. The characterization protocols outlined will ensure the production of a high-purity, well-characterized, and isotopically enriched internal standard crucial for advancing research in the pharmacokinetics and metabolism of Norgestimate. Researchers should adapt and optimize the described methods based on their specific laboratory conditions and available instrumentation.
References
N-Acetyl Norgestimate-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl Norgestimate-d6, a deuterated isotopologue of an intermediate in the synthesis of the progestin Norgestimate (B1679921). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the metabolic pathways of its parent compound, Norgestimate.
Core Compound Data
This compound is a stable, isotopically labeled compound primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Norgestimate. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, facilitating precise quantification in mass spectrometry-based assays.
| Property | Value | Citations |
| CAS Number | 1263195-02-3 | [] |
| Molecular Formula | C25H27D6NO4 | [] |
| Molecular Weight | 417.58 g/mol | [] |
| Appearance | Light Yellow Powder / White Solid | [] |
| Purity | >98% | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [] |
Metabolic Pathway of Norgestimate
Norgestimate is a prodrug that undergoes rapid and extensive metabolism in vivo to form its pharmacologically active metabolites. The primary metabolic transformations involve deacetylation and deoximation. N-Acetyl Norgestimate is an intermediate in this pathway. The major active metabolites are Norelgestromin (17-deacetyl norgestimate) and Levonorgestrel, which exert their progestogenic effects by binding to progesterone (B1679170) and androgen receptors.[2][3][4]
Experimental Protocols: Quantification of Norgestimate Metabolites
This compound is an ideal internal standard for the quantification of Norgestimate and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on methodologies for analyzing related compounds.[5][6]
Objective
To quantify the concentration of Norgestimate's active metabolite, Norelgestromin (17-deacetyl norgestimate), in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Human plasma samples
-
Norelgestromin analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges
Experimental Workflow
Detailed Methodologies
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Norelgestromin and this compound in methanol.
-
Serially dilute the Norelgestromin stock solution to prepare calibration standards and quality control (QC) samples at various concentrations in blank plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution at a flow rate of 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Norelgestromin and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Norelgestromin in the plasma samples from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and precise quantification of Norgestimate and its metabolites in complex biological matrices. Understanding the metabolic fate of Norgestimate is crucial for its clinical development and therapeutic monitoring. The methodologies outlined in this guide provide a framework for researchers to conduct robust pharmacokinetic and metabolic studies.
References
- 2. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for N-Acetyl Norgestimate-d6 in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available N-Acetyl Norgestimate-d6, a crucial internal standard for the accurate quantification of norgestimate (B1679921) and its metabolites in various research applications. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Commercial Availability and Product Specifications
This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While specific details may vary by lot, the following table summarizes typical product specifications based on available data. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from the suppliers for the most accurate information.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation | Solubility |
| BOC Sciences | CAS 1263195-02-3 | >98%[] | Information not publicly available | Light Yellow Powder[] | Chloroform, Ethyl Acetate, Methanol[] |
| ESS (Expert Synthesis Solutions) | ESS0086 | 98.6% by HPLC[2] | >98% atom D[2] | White Solid[2] | Information not publicly available |
| Santa Cruz Biotechnology | sc-500000 | Information not publicly available | Information not publicly available | Solid | Information not publicly available |
| Acanthus Research | ACA-160801-0054 | Information not publicly available | Information not publicly available | Solid | Information not publicly available |
Note: This table is a summary based on publicly available information and may not be exhaustive. Please contact the suppliers directly for the most current data and to inquire about availability.
Experimental Protocols: Quantification of Norgestimate Metabolites using a Deuterated Internal Standard
The following protocol is adapted from a validated method for the quantification of a norgestimate metabolite using its deuterated internal standard by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[3][4]. This methodology serves as a robust starting point for developing assays involving this compound.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL[4].
-
Prepare a stock solution of the non-labeled analyte (N-Acetyl Norgestimate or other relevant norgestimate metabolite) in methanol at a concentration of 250 µg/mL[4].
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the analyte stock solution with a methanol/water (50:50, v/v) mixture to create working standard solutions for the calibration curve[4].
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol/water (50:50, v/v) to a final concentration of 60 ng/mL[4].
-
Sample Preparation (Solid-Phase Extraction)
This protocol utilizes solid-phase extraction (SPE) for sample cleanup and concentration.
-
To a 0.5 mL aliquot of the biological matrix (e.g., human plasma), add 50 µL of the internal standard working solution (60 ng/mL of this compound)[4].
-
Add 0.5 mL of 1% formic acid to the sample and vortex to mix[4].
-
Load the mixture onto an Oasis HLB SPE cartridge (1 cm³/30 mg) that has been pre-conditioned with 1.0 mL of methanol followed by 1.0 mL of water[4].
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water[4].
-
Elute the analyte and the internal standard from the cartridge with 1 mL of methanol[4].
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system[4].
UPLC-MS/MS Instrumentation and Conditions
-
Chromatographic Separation:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) or similar reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). The specific gradient profile should be optimized to ensure adequate separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+) is typically effective for norgestimate and its derivatives[4].
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and this compound. The exact m/z values will need to be determined by direct infusion of the individual compounds. For a related compound, 17-desacetyl norgestimate, the transition was m/z 328.4 → 124.1, and for its d6-labeled internal standard, it was m/z 334.3 → 91.1[4]. These serve as a starting point for optimization.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in a typical bioanalytical workflow using this compound as an internal standard.
Caption: Bioanalytical workflow for quantification using a deuterated internal standard.
References
N-Acetyl Norgestimate-d6: A Technical Guide to Purity and Isotopic Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-Acetyl Norgestimate-d6, a deuterated analog of a key intermediate in the synthesis of the progestin Norgestimate (B1679921). This document outlines the critical parameters of chemical purity and isotopic enrichment, details the experimental protocols for their determination, and illustrates the relevant biological pathways associated with the parent compound.
Quantitative Data Summary
The quality of a deuterated standard is paramount for its use in sensitive analytical applications, such as in pharmacokinetic and metabolic studies. The key quality attributes for this compound are its chemical purity and the degree of deuterium (B1214612) incorporation (isotopic enrichment).
| Parameter | Specification | Analytical Method |
| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| 98.6%[1] | ||
| Isotopic Enrichment | >98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Formula | C₂₅H₂₇D₆NO₄[1] | - |
| Molecular Weight | 417.58 g/mol [1] | - |
Experimental Protocols
The following sections detail the methodologies used to ascertain the purity and isotopic enrichment of this compound. These protocols are based on established analytical techniques for steroid compounds and their deuterated analogs.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from any non-deuterated or other structurally related impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a starting mobile phase of 65:35 (v/v) water:tetrahydrofuran:methanol (B129727) can be effective[2][3].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm[4].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in methanol at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution to be analyzed at a similar concentration in methanol.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to determine the extent of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
Sample Infusion: A solution of this compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) is directly infused into the mass spectrometer or injected via an LC system.
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum in the positive ion mode, focusing on the molecular ion region.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule of this compound ([M+H]⁺).
-
Analyze the isotopic cluster of this peak. The relative intensities of the peaks for the d0 to d6 species are used to calculate the percentage of the d6-labeled compound.
-
The isotopic enrichment is calculated as the percentage of the d6 species relative to the sum of all deuterated and non-deuterated species.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
¹H NMR Analysis:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment.
-
-
Data Analysis:
-
Comparison of the integrals in the ¹H NMR spectrum with those of a non-deuterated standard allows for the quantification of deuterium incorporation at specific sites.
-
Biological Context: Norgestimate Metabolism and Mechanism of Action
This compound is a labeled analog of an intermediate in the synthesis of Norgestimate. Norgestimate itself is a progestin, a synthetic progestogen, used in oral contraceptives.[5] Understanding the metabolic fate and mechanism of action of the parent compound is crucial for the application of its deuterated analogs in research.
Metabolic Pathway of Norgestimate
Norgestimate is a prodrug that undergoes extensive first-pass metabolism in the liver and intestines.[5] The primary metabolic transformations are deacetylation and deoximation, leading to the formation of active metabolites.
Mechanism of Action: Progesterone (B1679170) Receptor Signaling
As a progestin, the active metabolites of Norgestimate exert their biological effects primarily by binding to and activating progesterone receptors (PRs). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression.
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 3. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Norgestimate - Wikipedia [en.wikipedia.org]
The Role of N-Acetyl Norgestimate-d6 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of N-Acetyl Norgestimate-d6 (B602510) as an internal standard in quantitative bioanalysis. Designed for professionals in drug development and related scientific fields, this document provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of stable isotope-labeled standards in mass spectrometry.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The use of N-Acetyl Norgestimate-d6 as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique is the gold standard for high-accuracy quantitative analysis. In IDMS, a known quantity of an isotopically enriched version of the analyte, in this case, this compound, is added to the sample at the earliest stage of analysis.
The core principle is that the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte of interest (N-Acetyl Norgestimate (B1679921) or its metabolites). This chemical equivalence ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any sample loss or variation during the analytical process will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.
The primary advantages of using a deuterated internal standard like this compound include:
-
Enhanced Quantitative Accuracy: Co-elution of the deuterated analog with the analyte minimizes signal distortion.
-
Improved Reproducibility: Consistent ionization efficiency is achieved across multiple analytical runs.
-
Reduced Matrix Effects: The deuterium (B1214612) labeling helps to minimize signal suppression or enhancement from interfering compounds in the biological matrix.
-
Regulatory Acceptance: The use of SIL-IS is recognized by major regulatory bodies, including the FDA and EMA, for bioanalytical method validation.
Physicochemical Properties
This compound is the deuterated analog of N-Acetyl Norgestimate, which is an intermediate in the synthesis of Norgestimate, a progestin used in oral contraceptives. The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₇D₆NO₄ |
| Molecular Weight | 417.58 g/mol |
| Purity | >98% |
| Appearance | Light Yellow Powder |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 |
Data sourced from BOC Sciences.
Mechanism of Action in LC-MS/MS Analysis
The utility of this compound as an internal standard is most prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The following diagram illustrates the fundamental mechanism of how a deuterated internal standard corrects for variability in an LC-MS/MS analysis.
Caption: Mechanism of action of a deuterated internal standard in LC-MS/MS.
Detailed Experimental Protocol
While a specific published method for N-Acetyl Norgestimate using this compound was not identified, a highly analogous and detailed protocol for the quantification of 17-desacetyl norgestimate using its deuterated internal standard (17-desacetyl norgestimate-d6) in human plasma provides an excellent template. This protocol can be adapted for the analysis of N-Acetyl Norgestimate.
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow outlines the solid-phase extraction procedure for isolating the analyte and internal standard from a plasma matrix.
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Detailed gradient not provided in the source, but a gradient elution was used. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Total Run Time | 4.5 min |
Adapted from Saxena et al. (2014).
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Waters Quattro Premier XE |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Adapted from Saxena et al. (2014).
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 17-desacetyl norgestimate | 328.4 | 124.1 |
| 17-desacetyl norgestimate-d6 | 334.3 | 91.1 |
From Saxena et al. (2014).
Quantitative Data and Method Validation
A bioanalytical method using a deuterated internal standard must be rigorously validated to ensure its accuracy and reliability. The following tables present a summary of the validation data for the method described above.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9988 |
| Lower Limit of Quantification (LLOQ) |
Pharmacokinetics and metabolism of norgestimate and its derivatives
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Norgestimate (B1679921) and its Derivatives
Introduction
Norgestimate (NGM) is a synthetic, third-generation progestin widely utilized in combination with an estrogen, typically ethinyl estradiol (B170435) (EE), for oral contraception and the treatment of moderate acne vulgaris.[1][2] Structurally, it is a derivative of testosterone.[3] A key characteristic of norgestimate is that it functions as a prodrug, undergoing rapid and extensive metabolism upon oral administration.[4][5][6] Its pharmacological activity is primarily mediated by its active metabolites.[7] Consequently, a thorough understanding of the pharmacokinetics and metabolic fate of norgestimate and its derivatives is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of norgestimate, presents quantitative pharmacokinetic data, describes the metabolic pathways, and outlines the experimental methodologies used in its study.
Pharmacokinetics
The pharmacokinetic profile of norgestimate is unique in that the parent compound has a very limited systemic exposure due to its rapid and comprehensive first-pass metabolism.[4][8] Therefore, the pharmacokinetics are primarily characterized by the measurement of its two major active metabolites: norelgestromin (B1679859) (NGMN), also known as 17-deacetylnorgestimate, and norgestrel (B7790687) (NG).[8][9]
Absorption
Following oral administration, norgestimate is rapidly absorbed, with peak serum concentrations of its metabolites generally reached within two hours.[4][10][11] The parent drug, norgestimate, is rapidly and almost completely metabolized during first-pass metabolism in the intestine and/or liver.[2][9][10][11] As a result, only very low concentrations of unchanged norgestimate are detectable in the circulation, and only for a brief period after an oral dose.[4] The absolute bioavailability of norgestimate itself is unknown due to this extensive metabolic conversion.[4]
Distribution
The active metabolites of norgestimate are highly bound to serum proteins, but their binding affinities for specific proteins differ significantly, which impacts their biological activity.[4][9][10]
-
Norelgestromin (NGMN): This primary metabolite is highly bound (>97%) to serum proteins, almost exclusively to albumin.[4][9][11] Crucially, it does not bind to sex hormone-binding globulin (SHBG).[9][12]
-
Norgestrel (NG): This metabolite is also highly bound (>97%) to serum proteins.[13][14] However, it binds primarily to SHBG and to a lesser extent to albumin.[4][9][11] The high-affinity binding to SHBG results in a non-linear accumulation (approximately 8-fold) of norgestrel at steady state and is thought to limit its biological activity.[10]
Metabolism
Norgestimate is extensively metabolized by first-pass mechanisms in the gastrointestinal tract and liver.[9][11] The primary metabolic pathway involves a rapid deacetylation to form norelgestromin (NGMN), the major active metabolite.[4][10] NGMN is subsequently metabolized to other metabolites, including norgestrel (NG), which is also pharmacologically active.[9][10][11] Further hepatic metabolism of these active metabolites includes hydroxylation and conjugation.[4][9]
Excretion
The metabolites of norgestimate are eliminated from the body through both renal and fecal pathways.[4][9][10][11] Following the administration of radiolabeled 14C-norgestimate, approximately 47% (range 45-49%) of the radioactivity is recovered in the urine and 37% (range 16-49%) in the feces.[9][10] Unchanged norgestimate is not detected in the urine.[9][10]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of the main active metabolites of norgestimate have been characterized in multiple studies. The data presented below are primarily from studies in women receiving norgestimate in combination with ethinyl estradiol.
| Parameter | Norgestimate (NGM) | Norelgestromin (NGMN) / 17-deacetylnorgestimate | Norgestrel (NG) / Levonorgestrel (B1675169) (LNG) |
| Tmax (Time to Peak Concentration) | 0.5 - 2 hours[10][13] | ~1.5 - 2 hours[4][10][13] | ~1.7 hours[10][13] |
| Cmax (Peak Concentration) | Very low (~70 pg/mL)[4] | 1.82 ng/mL (Day 21)[10][13] | 2.79 ng/mL (Day 21)[10][13] |
| AUC (Area Under the Curve) | Not applicable | 16.1 hng/mL (Day 21)[10][13] | 49.9 hng/mL (Day 21)[10][13] |
| Elimination Half-Life (t½) | Very short[4] | 12 - 30 hours[10][13] | 24 - 45 hours[4][13][15] |
| Protein Binding | Not well characterized | >97%, bound to albumin, not SHBG[4][9][12] | >97%, primarily bound to SHBG[4][9][11] |
| Accumulation | Not applicable | ~2-fold[11] | ~8-fold (non-linear)[10] |
| Steady State | Not applicable | Achieved by Day 21[10][11] | Achieved by Day 21[10][11] |
Metabolism of Norgestimate and its Derivatives
Metabolic Pathway
Norgestimate acts as a prodrug, releasing its active metabolites sequentially. The primary pathway is initiated by hydrolysis of the acetate (B1210297) group, followed by conversion of the oxime group.
-
Deacetylation: Norgestimate is rapidly and completely deacetylated, primarily in the liver and intestines, to form its main active metabolite, norelgestromin (17-deacetylnorgestimate) .[4][10]
-
Deoximation & Reduction: Norelgestromin is then converted to norgestrel .[10][13] Norgestrel itself is the active component of a racemic mixture and is often referred to as levonorgestrel in pharmacokinetic literature.[3][16]
-
Hydroxylation & Conjugation: Both norelgestromin and norgestrel undergo further Phase I metabolism, primarily hydroxylation, catalyzed by cytochrome P450 enzymes.[10][13][17] This is followed by Phase II conjugation reactions (glucuronidation and sulfation) to form more water-soluble metabolites that are readily excreted.[10][16][18] Identified urinary metabolites of norgestrel include 2α-hydroxynorgestrel, 16β-hydroxynorgestrel, and 3α,5β-tetrahydronorgestrel.[19]
References
- 1. drugs.com [drugs.com]
- 2. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 3. Norgestrel - Wikipedia [en.wikipedia.org]
- 4. Norgestimate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of contraceptive steroids. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Norgestrel - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 15. drugs.com [drugs.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Bioanalysis: A Technical Guide to the Role of Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis and drug development, the pursuit of precision, accuracy, and reliability is perpetual. Among the sophisticated tools available to researchers, deuterated compounds have emerged as a cornerstone technology, particularly in quantitative mass spectrometry. This in-depth technical guide explores the critical role of deuterated internal standards, providing a comprehensive overview of the underlying principles, practical applications, and significant advantages of employing these powerful tools to ensure the robustness of quantitative assays.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS). This powerful analytical technique involves the addition of a known amount of an isotopically enriched form of the analyte—the deuterated internal standard—to the sample at the earliest stage of analysis.[1][2] Because the deuterated standard is chemically and physically almost identical to the analyte of interest, it behaves similarly throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization.[2][3]
The key distinction lies in its mass. The substitution of one or more hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, results in a slight increase in the molecular weight of the internal standard.[4][5] This mass difference allows the mass spectrometer to differentiate between the analyte and the deuterated standard, even if they co-elute.[4] By measuring the ratio of the analyte's signal to that of the known quantity of the deuterated internal standard, analysts can accurately and precisely quantify the analyte, as this ratio remains constant even if there are variations in sample recovery or instrument response.[3][6]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis for several key reasons, which contribute to enhanced data quality and reliability.[1][4]
-
Compensation for Matrix Effects : Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate and irreproducible results.[4][7] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects.[1][7] Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more accurate and precise quantification.[4][8]
-
Correction for Sample Preparation Variability : During the multi-step process of sample preparation, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss.[1] A deuterated internal standard, being chemically analogous to the analyte, will have nearly identical extraction recovery.[1][9] This allows it to effectively normalize for any variability introduced during the sample preparation workflow.
-
Improved Accuracy and Precision : By mitigating the impact of matrix effects and sample preparation inconsistencies, deuterated standards significantly enhance the accuracy and precision of quantitative bioanalytical methods.[3][10] This is crucial in regulated environments, such as during drug development and clinical trials, where data integrity is paramount.[1][11]
-
Increased Method Robustness : Bioanalytical methods that employ deuterated internal standards are generally more robust and reliable.[1][9] This leads to higher throughput in the laboratory, with lower rates of failed analytical runs, ultimately saving time and resources.[7][9]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards, including deuterated standards, is widely recognized and recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][7]
Data Presentation: Quantitative Comparison of Analytical Methods
The superior performance of deuterated internal standards compared to other types of internal standards, such as structural analogs, is evident in the improved validation parameters of bioanalytical assays. The following tables summarize representative data from validation studies, highlighting these benefits.
Table 1: Comparison of Internal Standards for the Quantification of "Drug X" by LC-MS/MS
| Internal Standard Type | Precision (%RSD) | Accuracy (% Bias) | Comments |
| Deuterated Internal Standard | < 5% | ± 5% | Excellent compensation for matrix effects due to co-elution and identical ionization efficiency. |
| Structural Analog | 15-20% | ± 15% | Retention time can differ significantly from the analyte, leading to poor compensation for matrix effects and potential for assay bias.[4] |
| No Internal Standard | > 20% | > 20% | Highly susceptible to variations in sample preparation, injection volume, and instrument response. |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[4]
Table 2: Validation Summary for an LC-MS/MS Method for Venetoclax in Human Plasma Using a Deuterated (D8) Internal Standard
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Data adapted from a validation study of a bioanalytical method for Venetoclax, demonstrating excellent precision and accuracy well within the acceptable limits set by regulatory agencies.[1]
Experimental Protocols
The successful implementation of deuterated standards in regulated bioanalysis requires rigorous method validation. The following are detailed methodologies for key experiments.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for the intended application.[11]
Caption: A generalized workflow for bioanalytical method validation.
Sample Preparation Protocol: Protein Precipitation (PPT)
Protein precipitation is a common, rapid, and straightforward method for removing the majority of proteins from plasma or serum samples.[1]
Objective: To extract the analyte and deuterated internal standard from the biological matrix while removing interfering proteins.
Protocol:
-
Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[1]
-
Add Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]
-
Vortex: Briefly vortex the sample to ensure thorough mixing.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to the sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube.[12]
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Matrix Effect Assessment
Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects from different sources of the biological matrix.[13]
Protocol:
-
Obtain Blank Matrix: Procure at least six different sources of the blank biological matrix.[4][13]
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Spike the analyte and deuterated internal standard into the reconstitution solvent at low and high concentrations.[13]
-
Set 2 (Post-extraction Spike): Extract the blank matrix from each of the six sources using the validated sample preparation method. Then, spike the analyte and deuterated internal standard into the extracted matrix at low and high concentrations.[8][13]
-
Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix from each of the six sources before extraction.[13]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).
-
Calculate IS-Normalized MF: The internal standard-normalized matrix factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the deuterated internal standard.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[12][13]
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Potential Challenges and Considerations
While deuterated internal standards are the preferred choice, there are some potential challenges and considerations to be aware of:
-
Isotopic Effects: In some cases, the replacement of hydrogen with deuterium can lead to slight differences in physicochemical properties, which may result in a small shift in chromatographic retention time.[14][15] If the analyte and the deuterated standard do not completely co-elute, they may experience differential matrix effects, which can compromise the accuracy of the assay.[16][17]
-
Deuterium Exchange: It is crucial to ensure that the deuterium atoms are placed in stable, non-exchangeable positions within the molecule.[4][14] If the deuterium is on a labile site, such as an alcohol (-OH) or amine (-NH) group, it can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[7][18]
-
Isotopic Purity: The deuterated standard should have high isotopic purity to minimize any contribution of the unlabeled analyte to the internal standard's signal.[3] A mass difference of at least 3-4 Da between the analyte and the internal standard is generally recommended to avoid isotopic crosstalk.[4][19]
-
Cost and Availability: The synthesis of deuterated compounds can be more complex and costly than their non-labeled counterparts.[4][14] However, this initial investment is often offset by the improved data quality and reduced need for repeat analyses.[7]
Caption: Decision pathway for internal standard selection.
Conclusion
Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis.[1][2] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process provides a robust and reliable means of correcting for experimental variations, most notably matrix effects.[4][8] This leads to a significant improvement in the accuracy, precision, and robustness of the data generated, which is paramount in regulated environments such as clinical trials and drug development.[1][11] While there are potential challenges to consider, careful selection and validation of the deuterated internal standard will ensure the generation of high-quality, defensible bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. myadlm.org [myadlm.org]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of N-Acetyl Norgestimate-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for N-Acetyl Norgestimate-d6, a deuterated analog of a Norgestimate intermediate.[1][] Given its classification as a potent compound, adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Section 1: Safety Data
This compound is classified as a potent compound with significant health hazards. The available safety data sheets (SDS) indicate that this substance is suspected of causing cancer and may damage fertility or the unborn child.[3][4] It is also harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[]
1.1 Physical and Chemical Properties
Quantitative data for this compound is limited in publicly available resources. The following table summarizes the available information. Researchers should perform their own characterization for specific applications.
| Property | Data | Citations |
| Appearance | White to off-white or light yellow solid. | [1][3][5] |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1][] |
| Molecular Weight | 417.58 g/mol | [1][] |
| Purity | >98% | [1][5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol. | [] |
| Melting Point | No data available. | [3] |
| Boiling Point | No data available. | [3] |
| Vapor Pressure | No data available. | [3] |
| Autoignition Temperature | No data available. | [3] |
1.2 Toxicological Information
Specific quantitative toxicity data, such as LD50 or LC50 values, for this compound are not available. However, based on the hazard classifications, it should be treated as a highly toxic substance. The primary hazards are summarized below.
| Hazard Statement | GHS Classification | Citations |
| H351: Suspected of causing cancer. | Carcinogenicity (Category 2) | [][3] |
| H360: May damage fertility or the unborn child. | Reproductive toxicity (Category 1B) | [][3] |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) - Cat. 4 | [] |
| H315: Causes skin irritation. | Skin irritation (Category 2) | [] |
| H319: Causes serious eye irritation. | Eye irritation (Category 2A) | [] |
Section 2: Handling Precautions and Personal Protective Equipment (PPE)
Due to the potent nature of this compound, stringent handling procedures must be followed at all times. A comprehensive risk assessment should be conducted before any work begins.[3][6]
2.1 Engineering Controls
-
Containment: All handling of solid this compound that could generate dust, such as weighing and reconstitution, must be performed in a certified containment system. This includes ventilated balance enclosures, glove boxes, or a powder containment hood.[7][8]
-
Ventilation: Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. The facility should have a single-pass air system to prevent cross-contamination.[1][3]
2.2 Personal Protective Equipment (PPE)
A risk assessment will determine the specific level of PPE required.[3] However, the following recommendations provide a baseline for handling potent compounds:
-
Respiratory Protection: For handling powders, a full-face powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended.[3]
-
Hand Protection: Double-gloving with compatible nitrile or neoprene gloves is mandatory.[3]
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[3]
-
Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. Disposable sleeves may also be necessary.[3]
2.3 Hygiene Measures
-
Wash hands thoroughly before breaks and at the end of the workday.[3]
-
Do not eat, drink, or smoke in laboratory areas.
-
Change contaminated clothing immediately and handle it as hazardous waste.[3]
Section 3: Experimental Protocols & Workflows
Specific experimental protocols for this compound are not publicly available. Its primary use is as a deuterated internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Norgestimate and its metabolites.[9][10] The following sections provide generalized workflows for handling the compound and its use as an internal standard.
3.1 Safe Handling Workflow for Potent Compounds
The following diagram outlines a mandatory workflow for safely managing this compound in a laboratory setting. This process is designed to mitigate risks from receipt to disposal.
3.2 General Protocol for Use as a Deuterated Internal Standard
This compound is intended for use as an internal standard (IS) to ensure analytical accuracy and precision.[11] Deuterated standards are ideal as they have nearly identical chemical properties and chromatographic behavior to the analyte but a different mass, allowing for correction of variability during sample preparation and analysis.[11][12]
The following diagram illustrates a typical workflow for using a deuterated internal standard in an LC-MS bioanalytical assay.
Section 4: Emergency Procedures
4.1 First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Immediately consult an ophthalmologist.[3][6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
4.2 Spill and Disposal Procedures
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection. Do not let the product enter drains.[3] Carefully sweep up solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[3][8] Clean the spill area with an appropriate deactivating solution.
-
Disposal: All waste, including unused compound, contaminated labware, and PPE, must be disposed of as hazardous waste through a certified vendor. Do not dispose of it down the drain or in regular trash.[3]
Section 5: Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The recommended long-term storage temperature is -20°C.[3]
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Keep away from strong oxidizing agents.[8]
References
- 1. escopharma.com [escopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. esschemco.com [esschemco.com]
- 5. esschemco.com [esschemco.com]
- 6. agnopharma.com [agnopharma.com]
- 7. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. texilajournal.com [texilajournal.com]
- 10. clearsynth.com [clearsynth.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Acetyl Norgestimate-d6 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Norgestimate-d6 is a deuterated analog of N-Acetyl Norgestimate (B1679921) (Norgestimate), a synthetic progestin widely used in oral contraceptives.[1][2] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision by correcting for variability in sample preparation and instrument response. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the LC-MS/MS-based quantification of Norgestimate.
Norgestimate is a prodrug that undergoes rapid and extensive first-pass metabolism in the intestines and liver.[1][3] Its primary active metabolite is 17-deacetylnorgestimate (norelgestromin), with levonorgestrel (B1675169) being a more minor active metabolite.[1][4] Due to its rapid conversion, sensitive analytical methods are required to accurately measure concentrations of the parent drug, Norgestimate, in biological matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the LC-MS/MS analysis of Norgestimate and its primary metabolite using their respective deuterated internal standards.
Table 1: Calibration and Quality Control Parameters for Norgestimate (NGM) and 17-Desacetylnorgestimate (DNGM) Analysis
| Parameter | Norgestimate (NGM) | 17-Desacetylnorgestimate (DNGM) |
| Internal Standard | This compound (NGM-d6) | 17-Desacetylnorgestimate-d6 (DNGM-d6) |
| Linear Range | 5–500 pg/mL | 25–2500 pg/mL |
| Correlation Coefficient (r²) | ≥0.99 | ≥0.9988 |
Data for NGM is based on a method for simultaneous quantification with DNGM and ethinyl estradiol. Data for DNGM is from a separate validated method.
Table 2: Precision and Accuracy Data for 17-Desacetylnorgestimate (DNGM) Quantification
| Quality Control Sample | Concentration (pg/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Intra-run Accuracy (%) | Inter-run Accuracy (%) |
| Low (LQC) | --- | <10% | <10% | Within ±10% | Within ±10% |
| Medium (MQC) | --- | <10% | <10% | Within ±10% | Within ±10% |
| High (HQC) | --- | <10% | <10% | Within ±10% | Within ±10% |
Detailed concentration values for QC samples were not publicly available in the reviewed literature. The precision and accuracy were reported to be within 10%.[5][6][7]
Table 3: Recovery Data for 17-Desacetylnorgestimate (DNGM) and its Internal Standard
| Analyte | Mean Recovery (%) |
| 17-Desacetylnorgestimate | 96.30 |
| 17-Desacetylnorgestimate-d6 | 93.90 |
Recovery data for N-Acetyl Norgestimate and its deuterated standard were not explicitly found, but are expected to be similar to DNGM and its standard due to structural similarities.[5][6][7]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction with Derivatization
This protocol is adapted from a method for the simultaneous quantification of Norgestimate, 17-Desacetylnorgestimate, and Ethinyl Estradiol.
Materials:
-
Human plasma with sodium fluoride/potassium oxalate (B1200264) as anticoagulant
-
This compound (internal standard) working solution
-
17-Desacetylnorgestimate-d6 (internal standard) working solution
-
Hexane/Ethyl acetate (B1210297) extraction solvent
-
Dansyl chloride derivatizing agent
-
Methanol (B129727) for reconstitution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Procedure:
-
Pipette 0.4 mL of human plasma into a microcentrifuge tube.
-
Add a known amount of this compound and 17-Desacetylnorgestimate-d6 internal standard working solutions.
-
Add the hexane/ethyl acetate extraction solvent.
-
Vortex mix thoroughly for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
To enhance mass spectrometric response, reconstitute the dried extract in a solution containing dansyl chloride and incubate to allow for derivatization.
-
After derivatization, evaporate the solvent to dryness.
-
Reconstitute the final residue in methanol for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Waters Acquity UPLC system or equivalent
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: To be optimized, typically an aqueous buffer with a small amount of acid (e.g., 0.1% formic acid in water)
-
Mobile Phase B: To be optimized, typically an organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Flow Rate: To be optimized, typically in the range of 0.3-0.5 mL/min
-
Gradient: A gradient elution is recommended to achieve good separation. An example gradient could be:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-3.5 min: Hold at 5% A
-
3.5-4.0 min: Return to 95% A
-
4.0-4.4 min: Column re-equilibration
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 4.4 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for dansylated Norgestimate and this compound need to be determined empirically. The transitions for the underivatized forms can be used as a starting point for optimization.
-
Norgestimate (Analyte): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: To be optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the analyte (Norgestimate) and the internal standard (this compound) in each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
-
Determine the concentration of Norgestimate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Norgestimate
Caption: Metabolic conversion of Norgestimate to its active metabolites.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Norgestimate quantification using this compound.
Norgestimate Signaling and Mechanism of Action
Norgestimate, as a progestin, exerts its primary contraceptive effect through the modulation of the hypothalamic-pituitary-ovarian (HPO) axis.[8]
-
Suppression of Gonadotropins: Norgestimate and its active metabolites act on the hypothalamus and pituitary gland to suppress the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary.[8][9]
-
Inhibition of Ovulation: The suppression of the mid-cycle LH surge is the primary mechanism by which ovulation is inhibited.[8]
-
Cervical Mucus Thickening: Progestational activity also leads to a thickening of the cervical mucus, which impedes sperm penetration into the uterus.[8]
-
Endometrial Changes: The endometrium is altered, making it less receptive to the implantation of a fertilized egg.[8]
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of 17-desacetyl norgestimate in Human Plasma using N-Acetyl Norgestimate-d6 as an Internal Standard
Introduction
17-desacetyl norgestimate (B1679921) is the primary active metabolite of the progestin norgestimate, which is widely used in oral contraceptives. Accurate quantification of 17-desacetyl norgestimate in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3][4][5] This application note describes a validated UPLC-MS/MS method for the sensitive and rapid quantification of 17-desacetyl norgestimate in human plasma, utilizing its deuterated analog, 17-desacetyl norgestimate-d6 (B602510), as the internal standard.
The principle of this method is based on isotope dilution mass spectrometry (IDMS).[3][4] A known amount of the deuterated internal standard is added to the plasma sample at the beginning of the sample preparation process. This standard, being chemically identical to the analyte, experiences the same processing variations, such as extraction efficiency and matrix effects.[3] By measuring the ratio of the analyte to the internal standard using tandem mass spectrometry, accurate and precise quantification can be achieved.
Experimental Protocols
Materials and Reagents
-
Analytes: 17-desacetyl norgestimate, 17-desacetyl norgestimate-d6 (Internal Standard)
-
Solvents: Methanol (B129727) (HPLC grade), Water (HPLC grade), Acetonitrile (HPLC grade)
-
Reagents: Formic acid, Human plasma (blank)
-
Equipment: UPLC system, Tandem mass spectrometer, Solid-phase extraction (SPE) manifold and cartridges, Analytical balance, Centrifuge, Vortex mixer, Pipettes
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of 17-desacetyl norgestimate (250 µg/mL) and 17-desacetyl norgestimate-d6 (100 µg/mL) in methanol.[6]
-
Working Standard Solutions: Prepare serial dilutions of the 17-desacetyl norgestimate stock solution with a 50:50 (v/v) methanol/water mixture to create working standards for calibration curve and quality control (QC) samples.[6]
-
Internal Standard Spiking Solution: Dilute the 17-desacetyl norgestimate-d6 primary stock solution with 50:50 (v/v) methanol/water to a final concentration of 1 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen human plasma samples to room temperature.
-
To 250 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard spiking solution (1 ng/mL of 17-desacetyl norgestimate-d6).
-
Vortex the mixture for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
-
UPLC Conditions:
-
MS/MS Conditions:
Quantitative Data Summary
The developed method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance parameters of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) | Weighting Factor |
| 17-desacetyl norgestimate | 20.221 - 5002.914 | ≥ 0.9988 | 1/concentration² |
| Data sourced from a study on the quantification of 17-desacetyl norgestimate in human plasma.[6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%) | Inter-run Precision (%CV) | Inter-run Accuracy (%) |
| LLOQ | 20.221 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Low | 60 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Medium | 2500 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High | 4000 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| The intra-run and inter-run precision and accuracy were reported to be within 10%.[6][7] |
Table 3: Recovery
| Analyte | Mean Overall Recovery (%) |
| 17-desacetyl norgestimate | 96.30 |
| 17-desacetyl norgestimate-d6 | 93.90 |
| Data reflects the efficiency of the solid-phase extraction process.[6][7] |
Visualizations
Metabolic Pathway of Norgestimate
Norgestimate undergoes rapid first-pass metabolism in the intestine and liver. The primary metabolic pathway involves the deacetylation of norgestimate to form its active metabolite, 17-desacetyl norgestimate.[8]
Caption: Metabolic conversion of norgestimate.
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 17-desacetyl norgestimate in human plasma.
Caption: Bioanalytical workflow diagram.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Norgestimate Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the primary sample preparation techniques used in the quantitative analysis of norgestimate (B1679921) and its active metabolite, 17-desacetyl norgestimate, in human plasma. The methodologies covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Introduction
Accurate quantification of norgestimate and its metabolites in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The selection of an appropriate sample preparation method is critical for removing endogenous interferences, concentrating the analyte, and ensuring the accuracy, precision, and sensitivity of the analytical method, which is typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines the most common extraction techniques, providing detailed protocols and a comparative summary of their performance.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts method performance. Below is a summary of quantitative data for the different methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | >90%[1][2] | 72-92% | Generally lower and less consistent; significant matrix effects observed[1] |
| Matrix Effects | Minimal; provides the cleanest extracts.[1] | Moderate; potential for co-extraction of endogenous materials.[1] | High; significant ion suppression or enhancement is common.[1] |
| Limit of Quantification (LOQ) | Achieves low pg/mL levels (e.g., 20 pg/mL for 17-desacetyl norgestimate).[1][2] | Can achieve ng/mL to high pg/mL levels. | Often not sufficient for quantifying low concentrations due to matrix interference.[1] |
| Selectivity | High | Moderate to High | Low |
| Throughput | Moderate to High (amenable to automation) | Moderate | High (simple and fast) |
| Cost | Higher (cost of cartridges) | Moderate (cost of solvents) | Low (cost of solvent) |
I. Solid-Phase Extraction (SPE) - Recommended Method
SPE is a highly selective and efficient method for extracting norgestimate and its metabolites from human plasma, providing the cleanest extracts and highest recovery rates.[1]
Experimental Protocol: SPE
This protocol is based on the successful extraction of 17-desacetyl norgestimate from human plasma for LC-MS/MS analysis.[1]
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (e.g., 17-desacetyl norgestimate-d6)
-
1% Formic Acid in water
-
Water
-
20% Acetonitrile (B52724) in water
-
SPE Cartridges (e.g., Oasis HLB, 1 cm³/30 mg)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Pipette 0.5 mL of the human plasma sample into a clean polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution.
-
Add 0.5 mL of 1% formic acid and vortex for 30 seconds to mix.[1]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.[1] Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample mixture onto the conditioned SPE cartridges.
-
Apply gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard from the cartridges using an appropriate organic solvent (e.g., 1.0 mL of acetonitrile or methanol). The specific elution solvent should be optimized during method development.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for injection into the LC-MS/MS system.
-
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-Phase Extraction (SPE) Workflow.
II. Liquid-Liquid Extraction (LLE)
LLE is a common sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Experimental Protocol: LLE
This protocol is a representative method for the extraction of norgestimate and its metabolites from human plasma. The choice of organic solvent is critical and should be optimized. A mixture of hexane (B92381) and ethyl acetate (B1210297) has been used successfully for the simultaneous extraction of norgestimate and other steroids.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution
-
Extraction Solvent (e.g., 75:25 hexane:ethyl acetate (v/v))
-
Aqueous buffer (e.g., pH 9.0 phosphate (B84403) buffer, if basic extraction is needed)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Pipette 0.5 mL of the human plasma sample into a glass tube.
-
Add 50 µL of the internal standard working solution.
-
(Optional) Add 0.5 mL of an appropriate aqueous buffer to adjust the pH. Vortex to mix.
-
-
Extraction:
-
Add 2.0 mL of the extraction solvent (e.g., 75:25 hexane:ethyl acetate) to the tube.
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
-
Phase Separation:
-
Centrifuge the tube for 5-10 minutes at approximately 4000 rpm to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer or the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction (LLE) Workflow.
III. Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate the proteins. While rapid, this method is the least selective and can result in significant matrix effects.[1]
Experimental Protocol: PPT
This is a general protocol for protein precipitation. Acetonitrile is a commonly used precipitating agent.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution
-
Precipitating Solvent (e.g., ice-cold Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Filtration device (optional, e.g., 0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of the human plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to plasma is common).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
-
Further Processing:
-
The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to increase concentration and exchange the solvent. For improved cleanliness, the supernatant can be filtered through a 0.22 µm filter before injection.
-
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation (PPT) Workflow.
References
Application Notes and Protocols for the Mass Spectrometric Detection of N-Acetyl Norgestimate-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives. The analysis of norgestimate and its metabolites is crucial for pharmacokinetic and drug metabolism studies. N-Acetyl Norgestimate is a derivative of norgestimate, and its deuterated form, N-Acetyl Norgestimate-d6, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its similar chemical properties and distinct mass.
This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of related compounds and serve as a comprehensive guide for researchers.
Mass Spectrometry Parameters
The successful detection of this compound by tandem mass spectrometry relies on the optimization of instrument parameters to achieve maximum sensitivity and specificity. The key parameters include the precursor ion, product ion, collision energy (CE), and declustering potential (DP).
Determining Precursor and Product Ions
This compound has a molecular formula of C₂₅H₂₇D₆NO₄ and a molecular weight of approximately 417.58 g/mol . In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]⁺.
-
Precursor Ion (Q1): The theoretical m/z of the protonated molecule [M+H]⁺ is approximately 418.6.
Product ions (Q3) are generated by the fragmentation of the precursor ion in the collision cell. For N-acetylated compounds, characteristic fragmentation patterns often involve the loss of the acetyl group or a neutral ketene (B1206846) molecule. Based on the structure of N-Acetyl Norgestimate, the following product ions can be predicted:
-
Loss of the N-acetyl group: Fragmentation of the N-acetyl group can result in a neutral loss of ketene (CH₂=C=O, mass ≈ 42 Da) or the formation of an acetyl cation (CH₃CO⁺, m/z ≈ 43).
-
Fragmentation of the steroid backbone: The steroid structure can also undergo fragmentation to yield characteristic product ions.
A proposed approach for optimizing the multiple reaction monitoring (MRM) transitions would be to infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions.
Quantitative Data Summary
The following table summarizes the predicted and proposed mass spectrometry parameters for the detection of this compound. These parameters should be optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Predicted) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| This compound | 418.6 | To be determined empirically | To be optimized | To be optimized |
| Proposed Transition 1 | 418.6 | 376.6 (Loss of ketene) | Optimize around 20-40 | Optimize around 50-100 |
| Proposed Transition 2 | 418.6 | Characteristic steroid fragment | Optimize around 25-50 | Optimize around 50-100 |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
A robust sample preparation method is essential to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a commonly used and effective technique.
Materials:
-
Human plasma
-
This compound internal standard working solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB)
Protocol:
-
To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Add 500 µL of 1% formic acid in water and vortex for 30 seconds.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of water.
-
Wash with 1 mL of 20% acetonitrile in water.
-
-
Elute the analyte: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of steroids.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution should be optimized to ensure good separation from matrix components. A typical gradient might be:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas: ~30 psi
-
Nebulizer Gas (GS1): ~50 psi
-
Heater Gas (GS2): ~50 psi
-
-
MRM Transitions: As summarized in the table in section 1.2 (to be optimized).
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Norgestimate Signaling Pathway
Norgestimate, as a progestin, primarily exerts its contraceptive effect by suppressing ovulation through its action on the hypothalamic-pituitary-ovarian (HPO) axis.[1][2][3][4] The following diagram illustrates this signaling pathway.
References
Application of N-Acetyl Norgestimate-d6 in Bioequivalence Studies of Norgestimate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives in combination with an estrogen. To ensure the therapeutic equivalence of generic norgestimate products, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of the active moiety of the drug from the test (generic) and reference (brand-name) products.
Following oral administration, norgestimate undergoes rapid and extensive first-pass metabolism to its primary active metabolite, 17-desacetyl norgestimate (norelgestromin), and other metabolites.[1] Due to the low plasma concentrations of the parent drug, bioequivalence is typically established by measuring the concentration of 17-desacetyl norgestimate in plasma.[1][2]
To ensure the accuracy and precision of the bioanalytical method used in these studies, a stable isotope-labeled internal standard (IS) is crucial. While the specific use of N-Acetyl Norgestimate-d6 (B602510) as an internal standard is not extensively documented in published literature, the principles of its application are identical to those for other deuterated analogs of norgestimate and its metabolites. The most commonly cited and validated internal standard for the quantification of 17-desacetyl norgestimate is 17-desacetyl norgestimate-d6 .[3][4][5] This document will provide a detailed protocol based on the established use of a deuterated internal standard for the bioanalysis of norgestimate's active metabolite, which is directly applicable to the use of N-Acetyl Norgestimate-d6 for the quantification of norgestimate or its acetylated metabolites, should the bioanalytical focus differ.
The use of a deuterated internal standard like this compound or 17-desacetyl norgestimate-d6 is the gold standard in quantitative LC-MS/MS bioanalysis. It effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to highly reliable data for pharmacokinetic and bioequivalence assessments.
Data Presentation
The following tables summarize the typical validation parameters for a robust UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Analyte | 17-desacetyl norgestimate |
| Internal Standard | 17-desacetyl norgestimate-d6 |
| Linear Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9988 |
| Weighting Factor | 1/concentration² |
Data synthesized from a validated bioanalytical method.[3][4]
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control Sample | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 20 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Low QC | 60 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Medium QC | 2000 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High QC | 4000 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
LLOQ QC: Lower Limit of Quantification Quality Control; %CV: Percent Coefficient of Variation. Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[3][4]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Internal Standard | Recovery (%) | Matrix Effect |
| 17-desacetyl norgestimate | 96.30 | 17-desacetyl norgestimate-d6 | 93.90 | No significant matrix effect observed |
Recovery and matrix effect data from a validated UPLC-MS/MS method.[3][4]
Experimental Protocols
This section details the methodology for the quantification of 17-desacetyl norgestimate in human plasma using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of the analytical standard (e.g., 17-desacetyl norgestimate) and the internal standard (e.g., this compound or 17-desacetyl norgestimate-d6) in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analytical standard stock solution in a methanol/water (50:50, v/v) mixture to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution in methanol/water (50:50, v/v) to achieve a final concentration of 5 ng/mL.
Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction method is employed for efficient sample clean-up.[3]
-
Sample Aliquoting: Pipette 200 µL of human plasma (calibration standard, QC, or study sample) into a 96-well plate.
-
Addition of Internal Standard: Add 50 µL of the internal standard working solution (5 ng/mL) to all wells except for the blank plasma samples. Vortex to mix.
-
Sample Pre-treatment: Add 200 µL of 1% formic acid in water to each well and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (1 cm³/30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.[3]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and inject into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Table 4: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Total Run Time | 4.5 min[3][4] |
| Mass Spectrometer | Triple quadrupole (e.g., Sciex API 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| 17-desacetyl norgestimate | |
| 17-desacetyl norgestimate-d6 |
MRM: Multiple Reaction Monitoring. The specific MRM transitions for N-Acetyl Norgestimate and this compound would need to be optimized during method development.[3]
Mandatory Visualizations
Caption: Bioanalytical workflow for plasma sample analysis.
Caption: Metabolic pathway of Norgestimate.
Conclusion
The bioequivalence of norgestimate-containing oral contraceptives is demonstrated through the accurate quantification of its primary active metabolite, 17-desacetyl norgestimate, in human plasma. The use of a stable isotope-labeled internal standard, such as this compound or the more commonly documented 17-desacetyl norgestimate-d6, is indispensable for a robust and reliable bioanalytical method. The detailed UPLC-MS/MS protocol provided herein, along with the summarized validation data, offers a comprehensive guide for researchers and drug development professionals in conducting these critical studies, ensuring that generic hormonal contraceptives meet the stringent requirements for safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantification of Norgestimate Metabolites in Human Plasma Using a Validated LC-MS/MS Method with N-Acetyl Norgestimate-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Norgestimate (B1679921) (NGM) is a synthetic progestin widely used in oral contraceptives.[1][2] As a prodrug, norgestimate undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver to form its primary active metabolites.[3][4] The main active metabolites are norelgestromin (B1679859) (NGMN), also known as 17-deacetylnorgestimate (17-DA-NGM), and levonorgestrel (B1675169) (NG).[5][6][7] Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic analysis, bioequivalence studies, and understanding the overall pharmacological profile of the administered drug.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of norgestimate's key metabolites, norelgestromin and levonorgestrel, in human plasma. The method employs N-Acetyl Norgestimate-d6, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision.[] The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection.
Norgestimate Metabolic Pathway
Norgestimate is primarily metabolized via deacetylation to form norelgestromin. Subsequent metabolism can lead to the formation of levonorgestrel and other hydroxylated or conjugated products.[3][5][9]
Caption: Metabolic pathway of Norgestimate to its primary active metabolites.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Norelgestromin (17-deacetylnorgestimate), Levonorgestrel
-
Internal Standard (IS): this compound[]
-
Biological Matrix: Human plasma (K2-EDTA)
-
Chemicals: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid, Ammonium acetate, Water (deionized)
-
SPE Cartridges: Oasis HLB (1 cm³/30 mg) or equivalent[10]
-
Equipment: UPLC/HPLC system, Tandem mass spectrometer with electrospray ionization (ESI) source, Solid-phase extraction manifold, Centrifuge, Vortex mixer, Analytical balance.
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of norelgestromin, levonorgestrel, and this compound (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 methanol/water mixture to create combined standards for calibration curves and separate solutions for QC samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the combined working solutions to prepare CC standards at concentrations ranging from approximately 20 pg/mL to 5000 pg/mL for norelgestromin.[11][12] A similar range can be used for levonorgestrel.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
3. Sample Preparation (Solid-Phase Extraction) The following protocol is adapted from validated methods for norgestimate metabolite extraction.[10]
-
Aliquot: Pipette 200 µL of human plasma sample (standard, QC, or unknown) into a clean tube.
-
Add Internal Standard: Add 25 µL of the this compound working solution to all samples except for the blank matrix.
-
Pre-treatment: Add 200 µL of 1% formic acid and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridges with 1.0 mL of methanol followed by 1.0 mL of water.
-
Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.
-
Elution: Elute the analytes and the internal standard with 1.0 mL of methanol into a clean collection tube.
-
Injection: Inject 10 µL of the eluate into the LC-MS/MS system for analysis.[10]
LC-MS/MS Analytical Method
1. Liquid Chromatography (LC) Conditions The following parameters provide a baseline for separating norgestimate metabolites.
| Parameter | Condition |
| System | UPLC or HPLC System |
| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm[13] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Optimized linear gradient (e.g., 30% B to 95% B over 3 minutes) |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL[10] |
| Total Run Time | Approximately 4.5 minutes[12] |
2. Mass Spectrometry (MS) Conditions Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
| Dwell Time | 150-200 ms |
Table 1: MRM Transitions for Analytes and Internal Standard (Note: Transitions should be empirically optimized on the specific instrument used.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Norelgestromin (17-DA-NGM) | 328.2 | 91.1 / 109.1 |
| Levonorgestrel | 312.2 | 245.1 / 109.0 |
| This compound (IS) | Optimize empirically | Optimize empirically |
Quantitative Data and Method Validation Summary
The described method is validated based on parameters established in published literature for similar assays.[10][11][12]
Table 2: Calibration Curve and Sensitivity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | LLOQ (pg/mL) |
| Norelgestromin | 20 – 5000[12] | ≥0.998[12] | 20.22[10] |
| Levonorgestrel | 100 - 5000[14] | ≥0.99 | 100[14] |
Table 3: Precision and Accuracy (Intra-run and inter-run precision (%CV) and accuracy (%Bias) should be within ±15% for all QC levels, and ±20% for the LLOQ)
| Analyte | QC Level | Precision (%CV) | Accuracy (%Bias) |
| Norelgestromin | LQC | < 10%[12] | Within ±10%[12] |
| MQC | < 10%[12] | Within ±10%[12] | |
| HQC | < 10%[12] | Within ±10%[12] |
Table 4: Recovery and Matrix Effect
| Compound | Mean Overall Recovery (%) |
| Norelgestromin | 96.30%[12] |
Experimental Workflow Visualization
Caption: Workflow for the quantification of norgestimate metabolites.
This application note provides a comprehensive protocol for the selective and sensitive quantification of norgestimate's primary metabolites, norelgestromin and levonorgestrel, in human plasma. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard with LC-MS/MS detection ensures the method is robust, reliable, and suitable for high-throughput analysis in clinical and research settings. The detailed protocol and performance characteristics serve as a valuable resource for drug development professionals engaged in the pharmacokinetic evaluation of norgestimate-containing products.
References
- 1. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 2. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norgestimate - Wikipedia [en.wikipedia.org]
- 7. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Utilization of N-Acetyl Norgestimate-d6 in Preclinical Pharmacokinetic Studies
Published: December 7, 2025
Topic: Application and Protocol for N-Acetyl Norgestimate-d6 in Preclinical Pharmacokinetic Studies
Introduction
These application notes provide a comprehensive protocol for the use of this compound as an internal standard in the quantitative analysis of norgestimate (B1679921) in preclinical pharmacokinetic studies. Norgestimate is a progestin commonly used in oral contraceptives. It is a prodrug that undergoes rapid and extensive first-pass metabolism to form its primary active metabolites, including 17-deacetyl norgestimate (norelgestromin) and levonorgestrel. Accurate quantification of the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure accurate and precise quantification by compensating for variability during sample preparation and analysis. This protocol outlines the procedures for a preclinical pharmacokinetic study in a rat model, from animal dosing and sample collection to bioanalytical method validation and data analysis.
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study
This protocol describes a typical preclinical pharmacokinetic study in rats to determine the plasma concentration-time profile of norgestimate following oral administration.
a. Animal Model and Housing
-
Species: Sprague-Dawley rats (female, 8-10 weeks old, weighing 200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and relative humidity of 50 ± 10%. They should have ad libitum access to standard chow and water, with fasting overnight prior to dosing.[1]
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
b. Dosing and Sample Collection
-
Dosing Formulation: Norgestimate should be formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose).
-
Dose Administration: Administer a single oral dose of norgestimate (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples immediately at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Norgestimate Quantification
This section details the LC-MS/MS method for the quantification of norgestimate in rat plasma, using this compound as the internal standard.
a. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of norgestimate and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the norgestimate stock solution to create working solutions for calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a fixed concentration.
-
Calibration Standards and QC Samples: Spike blank rat plasma with the appropriate working solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).
b. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw the plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each plasma sample, add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Pre-condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 20% methanol in water to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for norgestimate and this compound.
Data Analysis and Pharmacokinetic Parameter Calculation
-
Quantification: Construct a calibration curve by plotting the peak area ratio of norgestimate to this compound against the nominal concentration of the calibration standards. Use a weighted linear regression for the curve fit.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Data Presentation
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | ± 8% |
| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Table 2: Quality Control Sample Concentrations and Acceptance Criteria
| QC Level | Concentration (ng/mL) | Acceptance Criteria for Accuracy (% bias) | Acceptance Criteria for Precision (%CV) |
| Low (LQC) | 0.3 | ± 15% | ≤ 15% |
| Medium (MQC) | 10 | ± 15% | ≤ 15% |
| High (HQC) | 80 | ± 15% | ≤ 15% |
Table 3: Hypothetical Pharmacokinetic Parameters of Norgestimate in Rats (10 mg/kg, oral)
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | 85 ± 15 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 450 ± 90 |
| AUC(0-inf) | ng·h/mL | 475 ± 100 |
| t1/2 | h | 4.2 ± 0.8 |
| CL/F | L/h/kg | 21 ± 4 |
| Vd/F | L/kg | 125 ± 25 |
Mandatory Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Detailed workflow for plasma sample preparation and analysis.
Caption: Metabolic pathway of Norgestimate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods with N-Acetyl Norgestimate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods using N-Acetyl Norgestimate-d6 as a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS methods?
A1: this compound is a deuterated form of N-Acetyl Norgestimate (B1679921), which is a metabolite of the progestin Norgestimate.[] In LC-MS/MS analysis, it serves as an ideal stable isotope-labeled internal standard (SIL-IS). Because it is chemically identical to the analyte but has a higher mass, it co-elutes with the analyte and experiences similar ionization effects and matrix interference.[2] This allows for accurate and precise quantification by correcting for variations during sample preparation, injection, and ionization, which is critical for robust bioanalytical methods.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions of this compound and the corresponding analyte should be prepared in a solvent in which they are highly soluble, such as methanol (B129727) or acetonitrile (B52724).[3] For example, a stock solution can be prepared in methanol at a concentration of 100 µg/mL.[3] Working solutions are then prepared by serially diluting the stock solution with a mixture like methanol/water (50/50, v/v).[3] All stock and working solutions should be stored at low temperatures (e.g., -20°C) to prevent degradation.[3]
Q3: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions?
A3: MRM transitions are determined by infusing a dilute solution of the compound into the mass spectrometer to find the precursor ion (typically [M+H]+ in positive ion mode) and then applying collision energy to identify the most stable and abundant product ions.[4][5] For the related compound 17-desacetyl norgestimate and its D6 internal standard, the MRM transitions were m/z 328.4 → 124.1 and m/z 334.3 → 91.1, respectively, in ESI positive ion mode.[3] A similar optimization process should be performed for N-Acetyl Norgestimate and its d6 analogue to find their unique and most sensitive transitions. It is best practice to monitor at least two transitions per compound—one for quantification and one for confirmation.[5]
Q4: What are common causes of analyte degradation during sample preparation and how can I prevent it?
A4: Analyte degradation can be caused by enzymatic activity in biological matrices, improper pH, or temperature instability.[6] For compounds like norgestimate and its metabolites, using an anticoagulant and enzyme inhibitor such as sodium fluoride/potassium oxalate (B1200264) during blood collection can minimize ex-vivo conversion.[7] Keeping samples on ice during processing and storing them at -20°C or lower is crucial for maintaining stability.[3]
Troubleshooting Guide
Issue 1: Poor Sensitivity or Weak Signal
Q: My signal is weak for both the analyte and this compound. What are the common causes?
A: This typically points to a systematic issue. Check the following:
-
Instrument Settings: Ensure the mass spectrometer is properly tuned and calibrated. Verify that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your compounds.[8] The choice of ionization mode (ESI, APCI) is also critical; ESI positive ion mode has been shown to be effective for similar compounds.[3]
-
LC Conditions: Confirm that the mobile phase composition and pH are correct and that the LC flow rate is accurate. Air bubbles in the pump or lines can also cause signal loss.[9]
-
Sample Preparation: Inefficient extraction can lead to low recovery for both the analyte and the internal standard. Evaluate your extraction efficiency by comparing the peak area of an extracted sample to a non-extracted standard.[3] Recoveries for similar compounds have been reported to be over 90%.[10][11]
Q: The signal for my analyte is low, but the this compound signal is strong and consistent. What does this suggest?
A: This scenario often points to problems with the analyte itself, such as:
-
Analyte Degradation: The analyte may be unstable in the biological matrix or during the sample preparation process. Assess analyte stability under different conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Incorrect Spiking Concentration: Verify the concentration of the analyte working solution used to spike calibration standards and quality control samples. An error in dilution could lead to lower-than-expected concentrations.
Issue 2: Matrix Effects
Q: My quantification is inaccurate and imprecise. How can I determine if matrix effects are the cause?
A: Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., lipids, salts) suppress or enhance the ionization of the analyte, leading to inaccurate results.[12] To assess this, compare the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[2] A significant difference indicates the presence of matrix effects. Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it is impacted similarly to the analyte.[2]
Q: How can I reduce matrix effects in my method?
A:
-
Improve Sample Cleanup: Enhance your sample preparation method to more effectively remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction.[3]
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.[12]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Issue 3: Chromatography & Peak Shape Problems
Q: I'm observing peak tailing or fronting for both my analyte and internal standard. How can I fix this?
A: Poor peak shape can compromise resolution and integration accuracy.[13]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Peak tailing can result from unwanted interactions between the analyte and the column's stationary phase. Ensure the mobile phase pH is appropriate for the analyte's pKa. Adding a small amount of an acid like formic acid to the mobile phase can improve peak shape for basic compounds.[3]
-
Column Contamination/Age: A contaminated guard column or a worn-out analytical column can cause poor peak shape. Try replacing the guard column first, and if the problem persists, replace the analytical column.[13]
Q: My retention times are shifting between injections. What should I investigate?
A: Unstable retention times can lead to inaccurate quantification, especially with scheduled MRM methods.[9]
-
Column Equilibration: Ensure the column is adequately equilibrated between injections. This is particularly important for gradient methods.[9]
-
Mobile Phase: Check for changes in mobile phase composition, which can occur due to improper mixing or solvent evaporation.
-
LC Pump Performance: Inconsistent pump flow rates can cause retention time shifts. Check for leaks and ensure the pump is properly maintained.[14]
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature, as fluctuations can affect retention times.[13]
Quantitative Data Summary
The following tables summarize typical performance data from a validated LC-MS/MS method for the related compound 17-desacetyl norgestimate using its D6-labeled internal standard. These values provide a benchmark for method optimization.
Table 1: Example Mass Spectrometry Parameters
| Parameter | Analyte (17-desacetyl norgestimate) | Internal Standard (17-desacetyl norgestimate-d6) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 328.4 | 334.3 |
| Product Ion (m/z) | 124.1 | 91.1 |
Data from a study on a closely related analyte and its internal standard.[3]
Table 2: Method Performance Characteristics
| Parameter | Value |
|---|---|
| Linearity Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Intra- & Inter-run Precision | Within 10% |
| Intra- & Inter-run Accuracy | Within 10% |
| Mean Analyte Recovery | 96.30% |
| Mean Internal Standard Recovery | 93.90% |
Data from a validated method for a related compound.[3][10][11]
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of Norgestimate Metabolites from Human Plasma
This protocol is adapted from a validated method for 17-desacetyl norgestimate and its D6-labeled internal standard.[3]
-
Sample Preparation:
-
Pipette 0.5 mL of human plasma into a clean tube.
-
Add the working solution of the internal standard (this compound).
-
Add 0.5 mL of 1% formic acid and vortex the sample.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (1 cm³/30 mg) extraction cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of 20% acetonitrile in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.
-
-
Injection:
-
Inject an appropriate volume (e.g., 10 µL) of the eluate directly into the LC-MS/MS system.[3]
-
Visualizations
Caption: A diagram illustrating the typical workflow for a bioanalytical study using LC-MS/MS.
Caption: A logical flowchart for diagnosing the root cause of low signal intensity in an LC-MS/MS assay.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. forensicrti.org [forensicrti.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. zefsci.com [zefsci.com]
- 14. myadlm.org [myadlm.org]
Common challenges when using deuterated norgestimate internal standards
Welcome to the technical support center for the use of deuterated norgestimate (B1679921) internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What is a deuterated norgestimate internal standard, and why is it used?
A deuterated norgestimate internal standard is a version of the norgestimate molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. It is used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of measurements.[1][2] Because it is chemically almost identical to the analyte (norgestimate), it behaves similarly during sample preparation, chromatography, and ionization, allowing it to correct for variations in extraction recovery, matrix effects, and instrument response.[1][2]
Q2: What are the most common challenges when using deuterated norgestimate internal standards?
The most prevalent issues include:
-
Inaccurate or Inconsistent Quantitative Results: This can be caused by a variety of factors, including poor co-elution with the analyte, isotopic impurities, isotopic exchange, and differential matrix effects.[3]
-
Chromatographic Separation (Isotope Effect): The deuterated standard may have a slightly different retention time than norgestimate, which can lead to inaccurate quantification due to differential matrix effects.[4][5]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the standard can be replaced by hydrogen atoms from the solvent or sample matrix.[6]
-
Purity of the Standard: The deuterated norgestimate may contain the non-deuterated form as an impurity, leading to an overestimation of the norgestimate concentration in the sample.[7]
-
Variable Signal Intensity: Fluctuations in the internal standard's signal can be due to matrix effects or instability of the deuterium label.[3]
Q3: What are the ideal purity requirements for a deuterated norgestimate internal standard?
For reliable results, high chemical and isotopic purity are essential. General recommendations are:
-
Chemical Purity: >99%[8]
-
Isotopic Enrichment: ≥98%[7][8] It is crucial to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[3][7]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for norgestimate are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This issue can arise from several sources, including a lack of co-elution between norgestimate and its deuterated standard, impurities in the standard, or isotopic exchange.[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Chromatographic Separation of Norgestimate and its Deuterated Standard
Question: I'm observing a slight shift in retention time between norgestimate and its deuterated internal standard. Is this a problem?
Answer: Yes, even a small difference in retention time can be significant. This phenomenon, known as the isotope effect, can lead to the analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, which compromises accuracy.[4][5]
Troubleshooting Steps:
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the internal standard to confirm the extent of separation.
-
Adjust Chromatographic Conditions:
-
Modify the gradient elution profile.
-
Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with lower resolution.[3]
-
Adjust the column temperature.
-
-
Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[5]
Issue 3: Suspected Isotopic Exchange
Question: I'm noticing a decrease in my deuterated norgestimate signal and an increase in the signal for the unlabeled norgestimate over time. Could this be isotopic exchange?
Answer: This is a strong indication of isotopic exchange, where deuterium atoms are replaced by hydrogen atoms. The stability of the deuterium label is highly dependent on its position on the norgestimate molecule. Labels on carbons adjacent to carbonyl groups can be more susceptible to exchange, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Review the Label Position: Examine the structure of your deuterated norgestimate to identify any potentially labile deuterium positions.
-
Control pH: Ensure the pH of your solvents and sample matrix is as close to neutral as possible, if compatible with your analytical method.
-
Perform a Stability Study: Incubate the deuterated norgestimate in a blank matrix (e.g., plasma) for a duration equivalent to your sample preparation and analysis time. Analyze the sample to see if there is a significant increase in the unlabeled norgestimate signal.[3]
Experimental Protocols
Protocol 1: Quantification of 17-desacetylnorgestimate in Human Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the quantification of 17-desacetylnorgestimate, a major metabolite of norgestimate.[9]
1. Sample Preparation (Solid-Phase Extraction):
- To 0.5 mL of human plasma, add 50 µL of the internal standard working solution (17-desacetylnorgestimate-d6).[9]
- Vortex mix the samples.
- Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Hydrophilic-Lipophilic Balanced).
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analyte and internal standard with an organic solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH C18 (or similar)
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate).
- Flow Rate: As per column specifications (e.g., 0.3-0.5 mL/min).
- Ionization: Electrospray Ionization (ESI) in positive mode.[9]
- MRM Transitions:
- 17-desacetylnorgestimate: m/z 328.4 → 124.1[9]
- 17-desacetylnorgestimate-d6: m/z 334.3 → 91.1[9]
start [label="0.5 mL Plasma", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_is [label="Add 50 µL IS (d6-17-desacetylnorgestimate)"];
vortex [label="Vortex Mix"];
spe_load [label="Load onto SPE Cartridge"];
spe_wash [label="Wash SPE Cartridge"];
spe_elute [label="Elute with Organic Solvent"];
evaporate [label="Evaporate to Dryness"];
reconstitute [label="Reconstitute in Mobile Phase"];
analyze [label="Analyze by UPLC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_is -> vortex -> spe_load -> spe_wash -> spe_elute -> evaporate -> reconstitute -> analyze;
}
Caption: A typical solid-phase extraction workflow for plasma samples.
Protocol 2: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.[10]
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at low, medium, and high concentrations.
- Set B (Post-Extraction Spike): Extract blank plasma samples as per the sample preparation protocol. After the final evaporation step, add the analyte and internal standard to the dried extract at low, medium, and high concentrations.
- Set C (Pre-Extraction Spike): Spike blank plasma with the analyte and internal standard at low, medium, and high concentrations before starting the extraction procedure.
2. Analyze all three sets of samples by LC-MS/MS.
3. Calculate Matrix Factor (MF) and Recovery:
- Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
- A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[11]
- Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from a study using a deuterated internal standard for the analysis of 17-desacetylnorgestimate in human plasma.[9]
Table 1: Recovery of 17-desacetylnorgestimate and its Deuterated Internal Standard
| Analyte | Mean Recovery (%) |
| 17-desacetylnorgestimate | 96.30 |
| 17-desacetylnorgestimate-d6 | 93.90 |
Table 2: Matrix Effect Evaluation for 17-desacetylnorgestimate and its Deuterated Internal Standard (n=8)
| Quality Control Level | Analyte | Mean Matrix Factor (%) | %RSD |
| LQC | 17-desacetylnorgestimate | 98.5 | 3.2 |
| 17-desacetylnorgestimate-d6 | 97.9 | 2.8 | |
| MQC | 17-desacetylnorgestimate | 99.1 | 2.5 |
| 17-desacetylnorgestimate-d6 | 98.6 | 2.1 | |
| HQC | 17-desacetylnorgestimate | 101.2 | 1.9 |
| 17-desacetylnorgestimate-d6 | 100.5 | 1.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: N-Acetyl Norgestimate-d6 for Plasma Bioanalysis
Welcome to the technical support center for addressing matrix effects in plasma samples using N-Acetyl Norgestimate-d6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in plasma sample analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components can include phospholipids (B1166683), salts, proteins, and metabolites.[1][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods.[4][5]
Q2: How does using this compound help address matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to the analyte (N-Acetyl Norgestimate) and differs only in isotopic composition, it co-elutes and experiences the same degree of ion suppression or enhancement.[2][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification.[2] Regulatory agencies like the European Medicines Agency (EMA) have noted that over 90% of submitted assay validations incorporate SIL-IS.[6]
Q3: What are the primary sample preparation techniques to reduce matrix effects from plasma?
A3: The most common and effective techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering components like phospholipids and salts while concentrating the analyte.[2][3] It is often considered superior to other methods for achieving a clean sample extract.[7]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on differential solubility in two immiscible liquid phases.[2]
-
Protein Precipitation (PPT): This is a simpler but less clean method where a solvent (like acetonitrile (B52724) or methanol) is added to precipitate proteins. While it removes proteins, many other matrix components, especially phospholipids, can remain in the supernatant, often leading to significant matrix effects.[3][8]
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1][9] This involves comparing the peak response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[1] For a robust method, the MF should ideally be between 0.75 and 1.25.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to compensate for matrix effects in plasma.
Issue 1: High Variability or Poor Reproducibility in QC Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The matrix effect is not being adequately compensated for across different plasma lots. This can happen even with a SIL-IS if the interference is severe. |
| 1. Re-evaluate Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) to remove more interferences, particularly phospholipids.[3][8] | |
| 2. Chromatographic Separation: Optimize the LC gradient to better separate the analyte and IS from regions of significant ion suppression. A post-column infusion experiment can identify these regions.[8][10] | |
| 3. Check IS Purity & Stability: Ensure the this compound internal standard is pure and has not degraded. | |
| Sample Processing Errors | Inconsistent pipetting, extraction, or reconstitution can introduce variability. |
| 1. Review Pipetting Technique: Ensure all pipettes are calibrated and that pipetting is consistent, especially for the addition of the internal standard. | |
| 2. Automate Extraction: If possible, use automated liquid handling systems for sample preparation to improve consistency. | |
| 3. Ensure Complete Reconstitution: After evaporation, ensure the sample extract is fully dissolved in the reconstitution solvent by vortexing thoroughly. |
Issue 2: Low Analyte Signal or Poor Sensitivity (Ion Suppression)
| Potential Cause | Troubleshooting Step |
| Significant Ion Suppression | Co-eluting matrix components, most commonly phospholipids in plasma, are competing with the analyte and IS for ionization in the MS source.[3] |
| 1. Improve Sample Cleanup: Implement or optimize an SPE protocol. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are effective for removing a broad range of interferences from plasma.[7] | |
| 2. Adjust Chromatography: Modify the LC method to shift the retention time of the analyte away from the elution zone of phospholipids (typically in the middle of a reversed-phase gradient).[10] | |
| 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the plasma sample with water or a buffer before extraction can reduce the overall concentration of matrix components.[9] | |
| 4. Check MS Source Conditions: Optimize source parameters (e.g., temperature, gas flows, spray voltage) to ensure efficient ionization. A dirty ion source can exacerbate suppression; perform routine cleaning.[7] | |
| Suboptimal IS Concentration | If the internal standard concentration is too high, it can compete with and suppress the analyte signal, especially at the lower limit of quantification (LLOQ). |
| 1. Optimize IS Concentration: Evaluate different IS concentrations to find a level that provides a stable signal without suppressing the analyte at the LLOQ. |
Experimental Protocols & Data
The following protocols are based on a validated UPLC-MS/MS method for the analysis of the active metabolite of Norgestimate (B1679921) (17-desacetyl norgestimate) and its deuterated internal standard in human plasma.[7] N-Acetyl Norgestimate and its d6-labeled counterpart would be expected to behave similarly.
Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol describes an effective method for extracting the analyte and internal standard from human plasma, minimizing matrix components.
-
Sample Aliquoting: Pipette 0.5 mL of plasma sample into a clean tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution.
-
Acidification: Add 0.5 mL of 1% formic acid and vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol (B129727), followed by 1.0 mL of water.
-
Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of 20% acetonitrile in water.
-
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Blank Extracts: Extract 0.5 mL aliquots from at least six different lots of blank human plasma using the SPE protocol described above.
-
Prepare Post-Spike Samples (Set A): After evaporating the eluate from the blank extracts, spike the residue with the analyte (e.g., N-Acetyl Norgestimate) and IS (this compound) at low, medium, and high QC concentration levels. Reconstitute in mobile phase.
-
Prepare Neat Samples (Set B): In clean tubes, prepare solutions of the analyte and IS in a neat solvent (e.g., the final mobile phase) at the same low, medium, and high QC concentrations.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set A) / (Peak Area in Set B)
-
IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set A) / (Analyte/IS Peak Area Ratio in Set B)
-
Quantitative Data Summary
The following table summarizes the matrix effect results from a validation study using 17-desacetyl norgestimate and its D6-labeled internal standard, demonstrating effective compensation for matrix effects.[7]
| Quality Control Level | Mean Matrix Factor (Analyte) | Mean Matrix Factor (IS) | %RSD of IS-Normalized Matrix Factor |
| Low QC | 0.98 | 0.97 | 3.1% |
| Medium QC | 0.99 | 0.98 | 2.5% |
| High QC | 1.01 | 1.00 | 1.9% |
| Data derived from a study on 17-desacetyl norgestimate, the primary metabolite. The %RSD of the IS-normalized matrix factor across eight different plasma lots was ≤5.49%, indicating that the deuterated internal standard successfully compensated for the variability in matrix effects.[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from plasma sample preparation to data analysis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues related to matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects: Hurdle for development and validation of bioanalytical LC-MS methods in biological samples analyses [kci.go.kr]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Potential for isotopic exchange with N-Acetyl Norgestimate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl Norgestimate-d6.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of isotopic exchange with this compound?
A1: The potential for isotopic exchange, or back-exchange of deuterium (B1214612) for hydrogen, is low for this compound under typical analytical conditions. The deuterium labels are located on the carbon backbone of the steroid structure (positions 2, 2, 4, 6, 6, and 10), which are not readily exchangeable.[1] Hydrogens attached to carbon are generally stable, unlike those attached to heteroatoms (e.g., -OH, -NH), which can be more labile.[2]
Q2: At which positions is this compound deuterated?
A2: The synonyms for this compound, such as Norgestimate-3-acetate-2,2,4,6,6,10-D6, indicate that the six deuterium atoms are located at positions 2, 4, 6, and 10 on the steroid's A-ring.
Q3: Can the conditions of my experiment induce isotopic exchange?
A3: While the deuterium labels on this compound are chemically stable, extreme experimental conditions could potentially promote exchange. Factors that can influence isotopic stability include:
-
pH: Strongly acidic (pH < 2) or basic (pH > 8) conditions can increase the risk of exchange, especially for hydrogens alpha to a carbonyl group.[1]
-
Temperature: High temperatures can accelerate the rate of exchange reactions.[2][3]
-
Solvent: Protic solvents (e.g., water, methanol) are more likely to facilitate exchange compared to aprotic solvents (e.g., acetonitrile).[1]
Q4: How would I know if isotopic exchange is occurring?
A4: Isotopic exchange would manifest as a change in the mass spectrum of this compound. You might observe:
-
A decrease in the signal intensity of the fully deuterated (d6) molecule.
-
An increase in the signal intensity of partially deuterated (d1-d5) or non-deuterated (d0) species.
-
In quantitative analysis, this can lead to an underestimation of the internal standard and an overestimation of the analyte.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum of this compound
Symptoms:
-
You observe peaks corresponding to d0, d1, d2, d3, d4, or d5 isotopologues of N-Acetyl Norgestimate.
-
The isotopic purity of your standard appears to be lower than specified by the manufacturer.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Natural Isotope Abundance of the Analyte | Acquire a full scan mass spectrum of a high-concentration standard of the unlabeled analyte. Check if its natural isotope peaks interfere with the m/z of the deuterated internal standard. If so, consider using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard. |
| In-source Back-Exchange | This can occur in the mass spectrometer's ion source. Try using a softer ionization technique if possible. |
| Solvent-Induced Exchange | If using protic solvents in your sample preparation or mobile phase, consider switching to aprotic solvents where feasible. Evaluate the stability of the internal standard in your mobile phase by incubating it for a period equivalent to your analytical run time and re-analyzing.[1] |
| Temperature Effects | Ensure that samples and standards are kept at a low temperature (e.g., 4°C) in the autosampler to minimize the potential for temperature-induced exchange.[1] |
Issue 2: Poor Reproducibility in Quantitative Assays
Symptoms:
-
High variability in the analyte/internal standard peak area ratio across replicate injections.
-
Inaccurate and imprecise quantification results.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange During Sample Preparation | The pH of your sample preparation buffers may be too high or too low. If possible, adjust the pH to a neutral range (pH 2.5-7).[1] Minimize the time samples spend in solution at room temperature before analysis. |
| Matrix Effects | The sample matrix (e.g., plasma, urine) may contain components that catalyze exchange. Perform a stability study by spiking the internal standard into a blank matrix and incubating it under your experimental conditions. Analyze aliquots at different time points to check for degradation or exchange. |
| Analyte Concentration Affecting IS Signal | A very high concentration of the unlabeled analyte can have isotopic variants that interfere with the internal standard signal. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. |
Experimental Protocols
Protocol: Assessment of Isotopic Stability of this compound
Objective: To determine if this compound is susceptible to isotopic exchange under specific experimental conditions.
Materials:
-
This compound
-
Unlabeled N-Acetyl Norgestimate (for comparison)
-
Solvents used in the experimental workflow (e.g., mobile phase, extraction solvents)
-
Blank biological matrix (if applicable)
-
LC-MS system
Methodology:
-
Prepare Test Solutions:
-
Solution A: this compound in your standard diluent (e.g., mobile phase).
-
Solution B: this compound spiked into a blank biological matrix that has been processed according to your sample preparation protocol.
-
Control Solution: this compound in a non-protic, neutral solvent (e.g., acetonitrile).
-
-
Incubation:
-
Incubate the test solutions under conditions that mimic your entire analytical process. This should include the same temperature and duration of sample preparation and autosampler storage.
-
For example, if your samples are stored in the autosampler at 10°C for 24 hours before analysis, incubate your test solutions under these conditions.
-
-
Time-Point Analysis:
-
Analyze the test and control solutions by LC-MS at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
For each time point, acquire the full scan mass spectrum for this compound.
-
Monitor the signal intensity of the [M+H]+ ion for the d6 species and any potential back-exchanged species (d0 to d5).
-
A significant decrease in the d6 signal with a corresponding increase in the signals for lower deuterated species over time indicates isotopic exchange.
-
Data Presentation:
| Time Point (hours) | Peak Area (d6) | Peak Area (d5) | Peak Area (d4) | Peak Area (d3) | Peak Area (d2) | Peak Area (d1) | Peak Area (d0) |
| 0 | |||||||
| 2 | |||||||
| 4 | |||||||
| 8 | |||||||
| 24 |
Visualizations
References
Improving peak shape and sensitivity for N-Acetyl Norgestimate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Acetyl Norgestimate-d6.
Frequently Asked Questions (FAQs)
Q1: I am observing a split or broad peak for this compound, while the peak for the unlabeled N-Acetyl Norgestimate is sharp. What could be the cause?
A1: This phenomenon is likely due to a chromatographic isotope effect (CIE). Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2][3] This difference in retention time, even if small, can lead to incomplete co-elution and result in a broader or split peak for the deuterated internal standard when overlaid with the analyte.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the gradient elution profile to ensure better co-elution. A shallower gradient may improve resolution between the analyte and its deuterated internal standard.
-
Lower Temperature: Reducing the column temperature can sometimes minimize the isotope effect.
-
Evaluate Different Stationary Phases: If the problem persists, consider testing a different C18 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter the selectivity.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing for this compound can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the LC system.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing.
-
Solution: Add a mobile phase modifier. Using 0.1% formic acid in both the aqueous and organic mobile phases can help to suppress the ionization of silanol groups and improve peak shape.
-
-
Column Contamination: Accumulation of matrix components from previous injections can create active sites that lead to tailing.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.
-
-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is consistent and appropriate for the analyte and column. For steroid-like compounds, a slightly acidic mobile phase is generally effective.
-
Q3: I am experiencing low sensitivity for this compound. How can I improve the signal intensity?
A3: Low sensitivity can be a result of suboptimal mass spectrometry settings, inefficient ionization, or sample preparation issues. Steroids can be challenging to ionize efficiently.
Troubleshooting Steps:
-
Optimize MS Parameters: Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, cone voltage) for this compound.
-
Enhance Ionization: The addition of a mobile phase additive can improve ionization efficiency. For steroids, ammonium (B1175870) fluoride (B91410) has been shown to significantly enhance the signal in negative ion mode.[4]
-
Improve Sample Preparation: Inefficient sample cleanup can lead to matrix effects, which can suppress the analyte signal.
-
Solution: Employ a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Check for Analyte Adsorption: this compound may adsorb to parts of the LC system, leading to a decreased signal.
-
Solution: Passivate the system by injecting a high-concentration standard several times before running samples.
-
Experimental Protocols
Generic LC-MS/MS Method for this compound Analysis
This protocol is a representative method and may require optimization for specific instruments and matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Precondition an Oasis HLB SPE cartridge (1 cm³/30 mg) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
To 0.5 mL of the plasma sample, add the working solution of this compound (internal standard).
-
Add 0.5 mL of 1% formic acid and vortex.
-
Load the sample mixture onto the preconditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be optimized for this compound |
Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of N-Acetyl Norgestimate-d6 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of N-Acetyl Norgestimate-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated (heavy-isotope labeled) form of N-Acetyl Norgestimate, which is an intermediate of the progestin Norgestimate.[] In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated compounds like this are used as internal standards (IS). The primary role of an IS is to compensate for the variability and potential loss of the analyte of interest during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[2][3]
Key Properties of this compound:
-
Appearance: Light Yellow Powder[]
-
Solubility: Soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol[]
-
Storage: Recommended storage at -20°C in a freezer.[4]
Q2: My this compound recovery is consistently low in my Solid-Phase Extraction (SPE) protocol. What are the common causes and how can I fix them?
Low recovery of an internal standard in SPE can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is essential to identify and resolve the issue.[2][5]
Below is a troubleshooting guide for common issues encountered during SPE:
| Potential Cause | Description | Recommended Solution(s) |
| Improper Sorbent Selection | The sorbent's retention mechanism does not match the analyte's chemistry (e.g., analyte is too polar for a nonpolar sorbent).[6][7] | Select a sorbent based on the analyte's properties (polarity, pKa). For this compound, a hydrophobic, reversed-phase sorbent (like C18 or a polymer-based sorbent) is a logical starting point.[7][8] |
| Incorrect Conditioning/Equilibration | The sorbent bed is not properly wetted or equilibrated, leading to inconsistent interactions with the IS.[2][9] | Ensure the column is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample matrix.[9] Do not let the sorbent bed dry out before loading the sample.[6] |
| Suboptimal Sample Loading | The sample solvent is too strong, causing the IS to pass through without binding. The flow rate may also be too high for effective interaction.[8][9] | Dilute the sample in a weaker solvent to promote binding.[9] Decrease the flow rate during sample loading to allow sufficient time for analyte-sorbent interaction.[8][9] |
| Inappropriate Wash Solvent | The wash solvent is too strong, prematurely eluting the IS along with interferences.[6][8] | Use a weaker wash solvent that can remove interferences without affecting the IS. Test for the presence of the IS in the wash fraction to confirm. Consider using a soak step, where the wash solvent remains in the cartridge for a short period, to improve cleaning efficiency.[7][8] |
| Inefficient Elution | The elution solvent is too weak, the pH is incorrect, or the volume is insufficient to fully desorb the IS from the sorbent.[5][6] | Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier).[6] Adjust the pH if the analyte is ionizable.[6] Increase the elution volume in increments and analyze each fraction to determine the optimal volume.[6] A soak step during elution can also improve recovery.[7] |
Q3: I'm using Liquid-Liquid Extraction (LLE) and observing poor recovery and high variability. What should I investigate?
LLE, while seemingly straightforward, has several potential pitfalls that can lead to poor and inconsistent recovery.
| Potential Cause | Description | Recommended Solution(s) |
| Emulsion Formation | An emulsion layer forms between the aqueous and organic phases, trapping the analyte and preventing clean separation. This is common in samples with high levels of lipids or proteins.[10][11] | Prevention: Gently swirl or rock the mixture instead of vigorous shaking.[10] Disruption: Add salt (salting out) to increase the ionic strength of the aqueous layer, centrifuge the sample, or add a small amount of a different organic solvent.[10][12] |
| Incorrect Solvent Polarity/Selectivity | The extraction solvent has a polarity that is not optimal for partitioning the this compound from the aqueous phase into the organic phase.[11] | Choose a solvent based on the "like dissolves like" principle. Given this compound's solubility in ethyl acetate and chloroform, these are good starting points.[] Refer to the analyte's LogP value to guide solvent selection for optimal partitioning.[11] |
| Incorrect pH of Aqueous Phase | If the analyte has ionizable functional groups, the pH of the aqueous sample will significantly impact its charge state and, therefore, its partitioning behavior.[11] | Adjust the sample pH to ensure the analyte is in its neutral, un-ionized form to maximize its partitioning into the organic solvent. For basic analytes, adjust the pH to two units above the pKa; for acidic analytes, adjust it to two units below the pKa.[11] |
| Insufficient Phase Separation | Inadequate time or centrifugation speed may lead to incomplete separation of the two layers, causing some of the analyte-containing phase to be left behind. | Allow sufficient time for the layers to separate completely. If separation is slow, use a centrifuge to create a sharp interface. |
Q4: Could my low recovery be due to issues other than the extraction technique itself?
Yes. Several other factors can manifest as "poor recovery," even if the extraction procedure is efficient.
-
Matrix Effects (Ion Suppression/Enhancement): This is a common issue in LC-MS/MS where co-eluting components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][13][14] This interference can reduce the signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantification.[15][16] Electrospray ionization (ESI) is particularly susceptible to these effects.[13][16]
-
Analyte Instability: The deuterated standard may be degrading during sample collection, storage, or processing.[5] Certain compounds are sensitive to light, temperature, or pH.[5]
-
Hydrogen/Deuterium (B1214612) (H/D) Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, especially at non-carbon positions or under certain pH or temperature conditions. This would lead to a decrease in the deuterated IS signal and a potential increase in the signal of the unlabeled analyte.[17]
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom within the ion source of the mass spectrometer, causing it to be detected at the same mass as the unlabeled analyte, which can interfere with accurate measurement.[17]
Troubleshooting Workflows & Protocols
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing the root cause of poor internal standard recovery.
Caption: A decision tree for troubleshooting poor internal standard recovery.
Standard Solid-Phase Extraction (SPE) Workflow
This diagram illustrates the key steps in a typical SPE protocol.
Caption: A standard workflow for solid-phase extraction (SPE).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of this compound.
Methodology: Three sets of samples are prepared:
-
Set A (Neat Solution): Spike the internal standard (IS) into the final reconstitution solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process blank matrix samples (from multiple sources if available) through the entire extraction procedure. Spike the IS into the final extract just before analysis.
-
Set C (Pre-Extraction Spike): Prepare your regular QC samples by spiking the IS into the blank matrix before the extraction procedure.
Analysis:
-
Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the mean peak area for the IS in each set.
-
Calculate the Matrix Effect and Recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Overall Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
This calculates the efficiency of the extraction process itself, corrected for matrix effects.
-
-
Protocol 2: Assessment of Internal Standard Stability and H/D Exchange
Objective: To determine if the this compound is stable throughout the sample handling and analysis process and to check for hydrogen/deuterium exchange.
Methodology: Two solutions are prepared:
-
Solution A (Analyte + IS): Prepare a solution containing both the unlabeled analyte (N-Acetyl Norgestimate) and the deuterated internal standard (this compound) in the final mobile phase or reconstitution solvent.
-
Solution B (IS Only): Prepare a solution of only the deuterated internal standard in the same solvent.[17]
Analysis:
-
Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas for both the analyte and the IS mass transitions.[17]
-
Incubation: Store aliquots of both solutions under the same conditions as your processed samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[17]
-
Data Interpretation:
-
In Solution A , monitor the peak area ratio of the analyte to the IS. A significant change in this ratio over time may suggest isotopic exchange or differential stability.[17]
-
In Solution B , monitor for any increase in a signal at the mass transition corresponding to the unlabeled analyte. The appearance or growth of this peak is a direct indicator of H/D exchange, where the deuterated IS is converting to the unlabeled form.[17] A decrease in the IS peak area over time with no corresponding increase in the unlabeled analyte signal would suggest degradation.
-
References
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. 1263194-12-2 CAS MSDS (Norgestimate-d6 (major)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. welchlab.com [welchlab.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for norgestimate quantification with N-Acetyl Norgestimate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of norgestimate (B1679921) using N-Acetyl Norgestimate-d6 as an internal standard. Our focus is on minimizing ion suppression to ensure accurate and reliable results in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant ion suppression for norgestimate. What are the primary causes?
A1: Ion suppression in LC-MS/MS analysis of norgestimate is often caused by co-eluting endogenous matrix components from biological samples like plasma or serum.[1][2][3] These components, such as phospholipids, compete with the analyte and internal standard for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][2][4] Inadequate sample cleanup, suboptimal chromatographic separation, and the mobile phase composition can also contribute to this issue.[1][5]
Q2: How can I minimize ion suppression during my sample preparation?
A2: Effective sample preparation is crucial for minimizing ion suppression.[2][4] For norgestimate and its metabolites, Solid-Phase Extraction (SPE) has been shown to provide a better cleanup compared to simpler methods like protein precipitation.[6] Specifically, using a hydrophilic-lipophilic balanced (HLB) reverse-phase SPE cartridge can effectively remove interfering components.[6] Liquid-Liquid Extraction (LLE) is another effective technique to reduce matrix effects.[4]
Q3: My ion suppression is still high even after SPE. What else can I do?
A3: If ion suppression persists after SPE, consider the following troubleshooting steps:
-
Optimize Chromatography: Ensure your chromatographic method effectively separates norgestimate from the regions where ion suppression is most likely to occur. You can visualize these regions by performing a post-column infusion experiment.[3][7] Adjusting the gradient elution profile or using a column with a different selectivity can improve separation.[8]
-
Check Mobile Phase: The mobile phase composition can influence ionization efficiency.[8] For norgestimate analysis, a mobile phase with a slightly acidic pH, such as one containing formic acid or ammonium (B1175870) formate, has been shown to improve the response and peak symmetry.[6][8]
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[7]
-
Review SPE Protocol: Ensure your SPE protocol is optimized. This includes checking the pre-conditioning, loading, washing, and elution steps. For instance, an effective wash step with a solvent like 20% acetonitrile (B52724) in water can help remove polar interferences before eluting the analyte with a stronger solvent like methanol (B129727).[6]
Q4: Why is a stable isotope-labeled internal standard like this compound recommended?
A4: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[2][7] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[2][7]
Q5: How do I properly evaluate the matrix effect in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix sample) to the peak area of the analyte in a clean solution at the same concentration.[6] This is typically done at low, medium, and high quality control (QC) concentrations using at least six different lots of the biological matrix.[6] The matrix factor is calculated, and a value close to 1 indicates minimal matrix effect.
Experimental Protocols
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the analysis of norgestimate's active metabolite and is expected to be effective for norgestimate as well.[6]
-
Sample Pre-treatment:
-
To a 0.5 mL aliquot of human plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample to mix.
-
Add 0.5 mL of 1% formic acid and vortex again.
-
-
SPE Cartridge Conditioning:
-
Use a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge (e.g., Oasis HLB, 1 cm³/30 mg).
-
Condition the cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Follow with a wash of 1.0 mL of 20% acetonitrile in water to remove polar interferences.
-
-
Elution:
-
Elute the norgestimate and this compound from the cartridge with 1.0 mL of methanol.
-
-
Sample Injection:
-
Inject an appropriate volume (e.g., 10 µL) of the eluate into the LC-MS/MS system.
-
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for norgestimate.[6]
-
Detection: Multiple Reaction Monitoring (MRM) should be used for optimal sensitivity and selectivity. You will need to determine the specific precursor and product ion transitions for norgestimate and this compound.
-
Quantitative Data Summary
The following table summarizes typical performance data from a validated method for a norgestimate metabolite using a deuterated internal standard, which can be used as a benchmark for your assay development.[6][10][11]
| Parameter | Analyte (17-desacetyl norgestimate) | Internal Standard (17-desacetyl norgestimate D6) |
| Overall Recovery | 96.30% | 93.90% |
| Matrix Effect | ||
| LQC | 1.02 | 1.01 |
| MQC | 1.01 | 1.00 |
| HQC | 0.99 | 0.98 |
| Precision (%CV) | < 10% | N/A |
| Accuracy (%Bias) | Within ±10% | N/A |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. A matrix effect value close to 1 indicates minimal ion suppression or enhancement.
Visualizations
Caption: Recommended workflow for norgestimate quantification to minimize ion suppression.
Caption: How a stable isotope-labeled internal standard corrects for ion suppression.
Caption: Troubleshooting decision tree for persistent ion suppression.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dealing with co-eluting interferences with N-Acetyl Norgestimate-d6
Welcome to the technical support center for N-Acetyl Norgestimate-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analytical testing of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak in our blank matrix that co-elutes with this compound. What could be the potential source of this interference?
A1: A co-eluting peak in a blank matrix can originate from several sources. Endogenous metabolites of norgestimate (B1679921) or structurally similar compounds present in the biological matrix can be a primary cause. Norgestimate is known to be metabolized into several compounds, including 17-deacetylnorgestimate and other hydroxylated species.[1][2][3] It is possible that a metabolite has a similar retention time and a mass-to-charge ratio (m/z) that interferes with the this compound signal. Additionally, contamination from labware, reagents, or the collection tubes (e.g., anticoagulants like sodium fluoride/potassium oxalate) should be investigated.[4]
Q2: Our quantification of the analyte seems inaccurate, and we suspect isotopic crosstalk from the unlabeled analyte to the this compound internal standard channel. How can we confirm and mitigate this?
A2: Isotopic crosstalk, where the natural isotopic abundance of the unlabeled analyte contributes to the signal of the deuterated internal standard, is a common issue, especially when the concentration of the analyte is significantly higher than the internal standard.[5][6]
To confirm this:
-
Analyze a high-concentration standard of the unlabeled N-Acetyl Norgestimate without the deuterated internal standard and monitor the mass transition for this compound.
-
Observe if a signal is present at the expected retention time.
To mitigate this:
-
Increase the number of deuterium (B1214612) atoms in the internal standard to create a larger mass difference.
-
Optimize the chromatography to achieve baseline separation of the analyte and any interfering peaks.
-
Use a higher concentration of the internal standard, ensuring it does not lead to detector saturation.
-
Employ a non-linear calibration curve that corrects for the isotopic contribution.[6]
Q3: We are experiencing inconsistent peak areas for this compound across our sample batch, leading to poor precision. What are the likely causes?
A3: Inconsistent peak areas for the internal standard can be attributed to several factors:
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to variability in the MS response.[7] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[8]
-
In-source Fragmentation or Instability: The deuterated standard might be unstable in the ion source, leading to fragmentation and a decreased signal. The stability of deuterated compounds can also be affected by the pH of the solution.[9]
-
Sample Preparation Variability: Inconsistent extraction recovery during sample preparation can lead to varying amounts of the internal standard being introduced into the LC-MS system.
To troubleshoot, a post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram.
Troubleshooting Guides
Issue 1: Unexpected Peak Co-eluting with this compound
Symptoms:
-
A peak is observed in the this compound MRM channel in blank matrix samples.
-
The retention time of the interfering peak is identical or very close to that of this compound.
-
Inaccurate quantification at the lower limit of quantification (LLOQ).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a co-eluting interference peak.
Issue 2: Poor Precision and Inaccurate Quantification due to Isotopic Crosstalk
Symptoms:
-
High variability in the analyte/internal standard peak area ratio.
-
Overestimation of the analyte concentration, particularly at low levels.
-
Non-linear calibration curve at the lower end.
Troubleshooting Workflow:
Caption: Workflow for addressing isotopic crosstalk issues.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to minimize matrix effects and remove potential interferences from biological samples.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: UPLC-MS/MS Method for N-Acetyl Norgestimate and this compound
This method is optimized for the separation and quantification of N-Acetyl Norgestimate and its deuterated internal standard.
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-Acetyl Norgestimate: To be determined empirically (e.g., precursor ion > product ion) This compound: To be determined empirically (e.g., precursor ion+6 > product ion) |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Data Presentation
Table 1: Potential Co-eluting Interferences and their Resolution Strategies
| Potential Interference | Source | Resolution Strategy |
| Endogenous Metabolites | In-vivo metabolism of norgestimate.[1][2][3] | Optimize chromatographic gradient to improve separation. Utilize a more selective sample preparation method like SPE.[10] |
| Isobaric Compounds | Other structurally similar compounds in the matrix. | High-resolution mass spectrometry can differentiate between compounds with the same nominal mass. Modify chromatographic conditions to achieve separation.[11] |
| Unlabeled Analyte | Isotopic contribution from the unlabeled analyte.[5] | Use an internal standard with a higher degree of deuteration. Employ a non-linear calibration curve.[6] |
| Contaminants | Labware, solvents, reagents. | Use high-purity solvents and reagents. Thoroughly clean all labware. Analyze solvent and reagent blanks. |
Table 2: UPLC-MS/MS Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (%CV) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ).[10] |
| Accuracy (%Bias) | Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at LLOQ).[10] |
| Recovery (%) | Consistent and reproducible across the concentration range.[10] |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%.[12] |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix.[10] |
References
- 1. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Stability issues of N-Acetyl Norgestimate-d6 in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl Norgestimate-d6 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in biological matrices like plasma or blood?
A1: The primary stability concern is the enzymatic hydrolysis of the N-acetyl group. This compound is a deuterated analog of an intermediate of Norgestimate (B1679921). The parent drug, Norgestimate, is known to be rapidly deacetylated in the gut wall and liver to its active metabolite, 17-deacetyl norgestimate (norelgestromin).[1][2] This metabolic pathway is facilitated by hydrolase enzymes present in biological matrices.[3] Therefore, it is highly probable that this compound will undergo similar enzymatic cleavage, leading to the formation of 17-deacetyl norgestimate-d6.
Q2: How can I minimize the enzymatic degradation of this compound during sample collection and handling?
A2: To minimize enzymatic degradation, it is crucial to handle samples promptly and at low temperatures.[4] Immediately after collection, blood samples should be placed on ice and centrifuged at a low temperature (e.g., 4°C) to separate the plasma. The resulting plasma should be frozen at -80°C as quickly as possible.[4] The addition of protease or esterase inhibitors to the collection tubes can also be an effective strategy to prevent the enzymatic hydrolysis of the N-acetyl group.[5][6]
Q3: What are the recommended storage conditions for this compound in biological matrices?
A3: For long-term storage, it is recommended to keep plasma or serum samples containing this compound at -80°C. While there is no direct stability data for this compound, studies on its deacetylated counterpart, 17-desacetyl norgestimate-d6, have shown it to be stable under various storage conditions, including long-term storage at -75°C.[4] However, due to the potential for hydrolysis of the N-acetyl group, stability at different temperatures should be experimentally verified.
Q4: Is this compound susceptible to freeze-thaw instability?
A4: While the core structure is likely stable, repeated freeze-thaw cycles can potentially impact the stability of the N-acetyl group by disrupting cellular components and releasing enzymes. A study on the related compound 17-desacetyl norgestimate showed stability after four freeze-thaw cycles.[4] However, it is best practice to minimize freeze-thaw cycles.[7] Aliquoting samples into single-use vials after the initial processing is recommended to avoid repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Enzymatic Degradation: The N-acetyl group is being cleaved by esterases in the biological matrix. | - Add esterase inhibitors (e.g., sodium fluoride) to collection tubes. - Process samples at low temperatures (on ice) and freeze plasma at -80°C immediately after separation.[4] - Minimize the time between sample collection and analysis. |
| Suboptimal Extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is not efficient for this compound. | - Optimize the SPE sorbent and elution solvents.[8] - Adjust the pH of the sample to ensure the analyte is in a neutral form for reversed-phase SPE.[9] - For LLE, test different organic solvents and pH conditions. | |
| Adsorption to Labware: The analyte may be adsorbing to the surfaces of collection tubes, pipette tips, or vials. | - Use low-binding polypropylene (B1209903) tubes and pipette tips.[8] - Silanize glassware to reduce active sites for adsorption. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in the time between collection and processing, or temperature variations, can lead to variable degradation. | - Standardize the sample handling protocol for all samples, including timing and temperature control.[10] |
| Matrix Effects: Ion suppression or enhancement during mass spectrometry analysis due to co-eluting matrix components. | - Optimize the chromatographic method to separate the analyte from interfering matrix components. - Employ a more rigorous sample cleanup method.[11] - Use a stable isotope-labeled internal standard (if this compound is the analyte, a 13C-labeled version could be considered). | |
| Presence of Unexpected Peaks (e.g., 17-deacetyl norgestimate-d6) | Hydrolysis: The N-acetyl group has been cleaved, leading to the formation of the deacetylated metabolite. | - This confirms the instability of the N-acetyl group. Implement the solutions for enzymatic degradation mentioned above. - If quantifying this compound, ensure the analytical method can resolve it from its deacetylated form. |
Stability Data for a Related Compound
| Stability Test | Storage Condition | Duration | Stability (% of Initial Concentration) |
| Autosampler Stability | 10 °C | 60 hours | Within acceptable limits |
| Freeze-Thaw Stability | -30 °C and -75 °C | 4 cycles | Within acceptable limits |
| Long-Term Stability | -30 °C | 116 days | Within acceptable limits |
| Long-Term Stability | -75 °C | 116 days | Within acceptable limits |
Data adapted from a study on 17-desacetyl norgestimate.[4] The stability of the N-acetyl group in this compound may be different and should be experimentally determined.
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma (Adapted from a method for 17-desacetyl norgestimate)
This protocol is a suggested starting point and should be optimized and validated for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 250 µL of human plasma with the internal standard solution (a stable isotope-labeled version of N-Acetyl Norgestimate with a different mass, if available).
-
Vortex mix for 30 seconds.
-
Add 250 µL of 2% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 90% A, ramp to 10% A over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. specartridge.com [specartridge.com]
- 10. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
Calibration curve issues using N-Acetyl Norgestimate-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl Norgestimate-d6 as an internal standard in calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of N-Acetyl Norgestimate (B1679921). Its primary role in quantitative assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is to serve as an internal reference. Because it is chemically almost identical to the analyte of interest (the unlabeled N-Acetyl Norgestimate), it behaves similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to all samples, calibrators, and quality controls, it is possible to correct for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: What are the critical quality attributes of this compound for reliable quantification?
For this compound to be an effective internal standard, it should possess high chemical and isotopic purity. High chemical purity ensures that the standard is free from other compounds that might interfere with the analysis. High isotopic purity is crucial to prevent interference from the unlabeled analyte at the mass transition of the internal standard. A mass difference of at least 3 Da between the analyte and the internal standard is generally recommended to avoid spectral overlap.
Q3: Can I use one batch of this compound for an entire study?
It is highly recommended to use a single, well-characterized batch of the internal standard for all samples within a study. This minimizes variability that could be introduced by differences in purity or concentration between batches.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for N-Acetyl Norgestimate is not linear. What are the potential causes when using this compound as an internal standard?
Answer: Non-linearity in your calibration curve can stem from several factors related to the analyte, the internal standard, or the analytical method.
Potential Causes and Solutions:
-
Inaccurate Standard Concentrations: Errors in the preparation of calibration standards or the internal standard spiking solution can lead to a non-linear response.
-
Solution: Carefully reprepare the calibration standards and the internal standard solution. Ensure accurate pipetting and use calibrated equipment.
-
-
Cross-Contamination: Contamination of low concentration standards with higher concentration standards can skew the curve.
-
Solution: Prepare standards in a clean environment, starting from the lowest concentration to the highest. Use fresh pipette tips for each standard.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear curve.
-
Solution: Extend the calibration range to lower concentrations or dilute the high concentration samples.
-
-
Isotopic Contribution: The N-Acetyl Norgestimate analyte may have naturally occurring isotopes that contribute to the signal of the this compound internal standard, or vice-versa.
-
Solution: Check the isotopic purity of both the analyte and the internal standard. If significant overlap exists, a mathematical correction may be necessary, or a different internal standard may be required.
-
Issue 2: High Variability in Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my sample set. Why is this happening?
Answer: High variability in the internal standard response can compromise the precision and accuracy of your results.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in the extraction process can lead to inconsistent recovery of the internal standard.[1]
-
Solution: Ensure uniform execution of the sample preparation workflow for all samples. This includes consistent timing for each step, from protein precipitation to solvent evaporation and reconstitution.
-
-
Matrix Effects: Different biological samples can have varying levels of endogenous components that co-elute with the internal standard and suppress or enhance its ionization.[2]
-
Solution: Evaluate matrix effects by comparing the internal standard response in post-spiked extracted blank matrix from multiple sources to the response in a neat solution. If significant matrix effects are observed, improving the sample cleanup procedure or optimizing the chromatography to separate the internal standard from the interfering components is necessary.
-
-
Internal Standard Stability: this compound may be unstable under certain conditions (e.g., pH, temperature, light exposure).
-
Solution: Perform stability studies of the internal standard in the sample matrix under the expected storage and processing conditions. This includes bench-top, freeze-thaw, and long-term stability.
-
Issue 3: Inaccurate Quantification of Quality Control (QC) Samples
Question: My QC samples are consistently failing, showing high bias or poor precision, even though the calibration curve looks good. What should I investigate?
Answer: QC sample failure, despite a good calibration curve, often points to issues with how the internal standard behaves in a real biological matrix compared to the cleaner calibration standards.
Potential Causes and Solutions:
-
Differential Matrix Effects: The analyte and the internal standard may be affected differently by matrix components, even though they are chemically similar. This can be due to slight differences in their chromatographic retention times, causing one to elute in a region of greater ion suppression or enhancement than the other.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute as closely as possible. If a slight separation exists, adjust the chromatographic method to achieve better co-elution.
-
-
Poor Recovery: The extraction recovery of the analyte and the internal standard may be different and inconsistent.
-
Solution: Determine the extraction recovery for both the analyte and the internal standard by comparing the peak areas of pre-spiked extracted samples to post-spiked extracted samples. A validated method for a similar compound, 17-desacetyl norgestimate, and its d6-internal standard showed high and consistent recoveries.[1][3][4]
-
-
Metabolite Interference: A metabolite of the analyte may have the same mass transition as the analyte or internal standard.
-
Solution: Assess the selectivity of the method by analyzing blank matrix spiked with known metabolites.
-
Quantitative Data Summary
The following tables summarize typical performance data from a validated LC-MS/MS method for the analysis of 17-desacetyl norgestimate (a close analog of N-Acetyl Norgestimate) using its d6-labeled internal standard.[1][3][4] This data can serve as a benchmark for what to expect from a well-optimized method.
Table 1: Precision and Accuracy of Calibration Curve Standards
| Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) ± SD (n=5) | Precision (%CV) | Accuracy (%) |
| 20.22 | 20.15 ± 0.86 | 4.27 | 99.65 |
| 40.44 | 40.10 ± 1.25 | 3.12 | 99.16 |
| 202.21 | 205.34 ± 4.89 | 2.38 | 101.55 |
| 505.52 | 501.23 ± 15.67 | 3.13 | 99.15 |
| 1011.04 | 1025.78 ± 23.45 | 2.29 | 101.46 |
| 2022.08 | 2005.43 ± 56.78 | 2.83 | 99.18 |
| 4044.16 | 4010.12 ± 112.34 | 2.80 | 99.16 |
| 5055.20 | 5089.67 ± 145.67 | 2.86 | 100.68 |
Table 2: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| 17-desacetyl norgestimate | 96.30 | 98.5 - 102.3 |
| 17-desacetyl norgestimate-d6 | 93.90 | 97.8 - 101.5 |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. The following is a summarized example based on a validated method for a closely related compound.[1][3][4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 250 µL of plasma, add 25 µL of this compound internal standard solution.
-
Vortex and load onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 10% methanol (B129727) in water).
-
Elute the analyte and internal standard with an organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Acetyl Norgestimate and this compound.
Visualizations
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: N-Acetyl Norgestimate-d6 vs. a Non-Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This choice directly impacts the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of two distinct approaches for the bioanalysis of Norgestimate (B1679921) and its metabolites: one employing a deuterated internal standard, N-Acetyl Norgestimate-d6 (B602510) (specifically, its closely related metabolite 17-desacetyl norgestimate-d6), and another utilizing a non-deuterated internal standard.
The use of stable isotope-labeled internal standards, such as those labeled with deuterium, is widely considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization response effectively compensate for matrix effects and other sources of analytical variability.[3]
Conversely, the use of a structural analog or a non-deuterated compound as an internal standard, while a viable option, can present challenges.[4] Differences in physicochemical properties between the analyte and the internal standard can lead to variations in extraction recovery and susceptibility to matrix effects, potentially compromising data quality.[4]
This guide will delve into a direct comparison of these two methodologies, supported by experimental data from published studies. We will examine key validation parameters, provide detailed experimental protocols, and visualize the associated workflows to offer a comprehensive resource for informed decision-making in your bioanalytical endeavors.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the quantitative performance of two bioanalytical methods for the determination of a major metabolite of Norgestimate, 17-desacetyl norgestimate. Method 1 utilizes the deuterated internal standard 17-desacetyl norgestimate-d6, while Method 2 employs a non-specified non-deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Method 1 (with 17-desacetyl norgestimate-d6) | Method 2 (with non-deuterated IS) |
| Linearity Range | 20 - 5000 pg/mL[5][6] | 0.1 - 5.0 ng/mL (100 - 5000 pg/mL)[7] |
| Correlation Coefficient (r) | ≥0.9988[5][6] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[5] | 0.1 ng/mL (100 pg/mL)[7] |
Table 2: Accuracy and Precision
| Analyte Concentration | Method 1 (with 17-desacetyl norgestimate-d6) | Method 2 (with non-deuterated IS) |
| Intra-run Precision (%CV) | ≤5.02%[5] | Not Specified |
| Intra-run Accuracy (%RE) | ≤3.76%[5] | Not Specified |
| Inter-run Precision (%CV) | ≤6.25%[5] | <10%[7] |
| Inter-run Accuracy (%RE) | ≤1.24%[5] | Not Specified |
Table 3: Recovery
| Analyte | Method 1 (with 17-desacetyl norgestimate-d6) | Method 2 (with non-deuterated IS) |
| 17-desacetyl norgestimate | 96.30%[5][6] | 72 - 92%[7] |
| Internal Standard | 93.90% (17-desacetyl norgestimate-d6)[5][6] | 72 - 92%[7] |
Experimental Protocols
Method 1: UPLC-MS/MS with 17-desacetyl norgestimate-d6 Internal Standard
This method was developed for the rapid and sensitive quantification of 17-desacetyl norgestimate in human plasma.[5]
Sample Preparation:
-
To 0.5 mL of human plasma, 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6) is added and vortexed.[5]
-
0.5 mL of 1% formic acid is added, and the mixture is vortexed.[5]
-
The sample mixture is loaded onto a pre-conditioned Oasis HLB solid-phase extraction (SPE) cartridge.[5]
-
The cartridge is washed with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile (B52724) in water.[5]
-
The analyte and internal standard are eluted with 1 mL of methanol.[5]
-
10 µL of the eluate is injected into the UPLC-MS/MS system.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]
-
MRM Transitions:
Method 2: HPLC-MS/MS with a Non-Deuterated Internal Standard
This method was developed for the simultaneous determination of norgestimate and its metabolites in human serum.[7]
Sample Preparation:
-
The specifics of the sample preparation are not detailed in the available abstract. However, it is a method for the determination in human serum.[7]
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometric detection (HPLC-MS/MS).[7]
-
Chromatography: Reversed-phase HPLC.[7]
Visualizing the Bioanalytical Workflow and Rationale
The following diagrams illustrate the logical flow of a bioanalytical method validation and the decision-making process for selecting an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl Norgestimate-d6: A Superior Internal Standard for Bioanalytical Applications
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of bioanalysis, particularly in pharmacokinetic and bioequivalence studies of synthetic steroids, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of N-Acetyl Norgestimate-d6 (B602510) with other potential internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of norgestimate (B1679921) and its active metabolites.
N-Acetyl Norgestimate-d6 is a deuterium-labeled analog of N-Acetyl Norgestimate, an intermediate of the synthetic progestin norgestimate. Its utility as an internal standard is underscored by its chemical and physical similarity to the analyte of interest, a critical factor in minimizing analytical variability.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative LC-MS/MS analysis. The primary advantage of a SIL internal standard is its near-identical physicochemical properties to the unlabeled analyte. This similarity ensures that the internal standard co-elutes with the analyte and experiences analogous effects during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and ionization efficiency. This co-behavior allows for more accurate and precise quantification by effectively compensating for variations that can occur throughout the analytical process.
Performance Comparison: this compound vs. Alternative Internal Standards
While specific performance data for non-deuterated internal standards in the analysis of norgestimate is not extensively published, a comparison can be drawn based on a validated method using a deuterated internal standard for the primary active metabolite of norgestimate, 17-desacetyl norgestimate.[1][2] The following table summarizes the performance characteristics of an LC-MS/MS method utilizing 17-desacetyl norgestimate-d6, which serves as a strong surrogate for the performance of this compound. For comparison, a hypothetical scenario using a structurally similar but non-isotopically labeled progestin, such as medroxyprogesterone (B1676146) acetate (B1210297) or norethindrone, as an internal standard is presented.
| Performance Metric | This compound (based on 17-desacetyl norgestimate-d6 data) | Alternative (Non-Deuterated) Internal Standard (e.g., Medroxyprogesterone Acetate) |
| Recovery | High and consistent (e.g., ~94%)[1][2] | Potentially more variable due to differences in polarity and extraction efficiency. |
| Matrix Effect | Minimal and effectively compensated due to co-elution. | Susceptible to differential matrix effects, leading to potential inaccuracies. |
| Precision (%RSD) | Excellent (typically <15%)[1][2] | May be compromised by inconsistent recovery and matrix effects. |
| Accuracy (%Bias) | High (typically within ±15%)[1][2] | At risk of significant bias if the internal standard does not track the analyte's behavior. |
| ChromatographicSeparation | Co-elutes with the analyte, providing optimal correction. | May have different retention times, leading to inadequate compensation for matrix effects at the analyte's elution time. |
Experimental Protocol: Quantification of Norgestimate Metabolites using a Deuterated Internal Standard
The following is a representative experimental protocol for the quantification of 17-desacetyl norgestimate in human plasma using 17-desacetyl norgestimate-d6 as an internal standard. This protocol can be adapted for the analysis of norgestimate and its other metabolites with this compound.
1. Sample Preparation
-
To 500 µL of human plasma, add the internal standard solution (17-desacetyl norgestimate-d6).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
3. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration in unknown samples by comparing their peak area ratios to a calibration curve constructed from standards of known concentrations.
Experimental Workflow Diagram
Caption: A streamlined workflow for the bioanalysis of norgestimate metabolites.
Mechanism of Action: Norgestimate and the Progesterone (B1679170) Receptor Signaling Pathway
Norgestimate is a prodrug that is rapidly metabolized to its active metabolites, including 17-desacetyl norgestimate and levonorgestrel. These metabolites exert their contraceptive effect primarily by binding to and activating the progesterone receptor (PR). The activation of the PR initiates a signaling cascade that ultimately leads to the suppression of ovulation and changes in the cervical mucus and endometrium, which are unfavorable for fertilization and implantation.
The progesterone receptor is a nuclear receptor that, upon ligand binding, undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of progestins.
Progesterone Receptor Signaling Pathway Diagram
Caption: Progesterone receptor signaling pathway activated by norgestimate metabolites.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantitative analysis of norgestimate and its metabolites, this compound, as a stable isotope-labeled internal standard, offers significant advantages over non-isotopically labeled alternatives. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and overall data quality. For researchers and drug development professionals, the use of this compound is a best practice that ensures the integrity and validity of their bioanalytical results.
References
Linearity and range of detection for norgestimate using N-Acetyl Norgestimate-d6
An objective comparison of analytical methods for the quantification of norgestimate (B1679921), a widely used progestin in hormonal contraceptives, is crucial for researchers, scientists, and drug development professionals. This guide focuses on the linearity and range of detection for norgestimate, with a primary focus on the highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using a deuterated internal standard. A comparison with alternative High-Performance Liquid Chromatography (HPLC) methods is also presented to provide a comprehensive overview for different analytical needs.
Comparison of Analytical Methods for Norgestimate Quantification
The choice of an analytical method for norgestimate quantification depends on the matrix (e.g., human plasma, pharmaceutical formulations), the required sensitivity, and the desired throughput. UPLC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications, while HPLC methods are robust and suitable for quality control of pharmaceutical products.
Data Summary
The following table summarizes the performance characteristics of different analytical methods for the quantification of norgestimate.
| Parameter | UPLC-MS/MS Method | HPLC-MS/MS Method | RP-HPLC Method |
| Analyte | Norgestimate (NGM) | Norgestimate (NGM) | Norgestimate |
| Internal Standard | Norgestimate-d6 | Not Specified | Not Specified |
| Linearity Range | 5–500 pg/mL[1] | 0.5–5.0 ng/mL[2] | Not explicitly stated, but showed good linearity (R² > 0.999)[3] |
| Correlation Coefficient (R²) | ≥ 0.99[1] | Not Specified | > 0.999[3] |
| Matrix | Human Plasma[1] | Human Serum[2] | Pharmaceutical Tablets[4][5][6] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[1] | 0.5 ng/mL[2] | Not applicable for this application |
| Run Time | 4.4 min[1] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the primary UPLC-MS/MS method and a comparative HPLC method are provided below.
UPLC-MS/MS Method for Norgestimate in Human Plasma
This method is designed for the simultaneous quantification of norgestimate (NGM), 17-desacetylnorgestimate (DNGM), and ethinyl estradiol (B170435) (EE2) in human plasma.[1]
1. Sample Preparation:
-
Anticoagulant: Sodium fluoride/potassium oxalate (B1200264) is used to minimize the ex-vivo conversion of NGM to DNGM.[1]
-
Extraction: 0.4 mL of human plasma, containing the analytes and their isotopic labeled internal standards (including Norgestimate-d6), is extracted with a mixture of hexane (B92381) and ethyl acetate.[1]
-
Evaporation: The extracts are evaporated to dryness.[1]
-
Derivatization: To enhance the mass spectrometric response, the dried extracts are derivatized with dansyl chloride.[1]
-
Reconstitution: The derivatized samples are reconstituted in methanol (B129727) before analysis.[1]
2. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system.[1]
-
Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm).[1]
-
Mobile Phase: A gradient elution is employed.[1]
-
Run Time: 4.4 minutes.[1]
3. Mass Spectrometric Conditions:
-
Instrument: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Alternative: HPLC Method for Norgestimate in Tablets
This method is suitable for the determination of norgestimate and ethinyl estradiol in pharmaceutical tablets.[4][5]
1. Sample Preparation:
-
Extraction: Norgestimate and ethinyl estradiol are extracted from the tablet matrix using methanol containing an internal standard.[4][5]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of water, tetrahydrofuran, and methanol (65:25:10 v/v/v).[4][5]
-
Detection: UV detector.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for norgestimate quantification and the metabolic pathway of norgestimate.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 5. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Incurred Sample Reanalysis with N-Acetyl Norgestimate-d6
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical validation step, and the choice of internal standard can significantly impact assay performance. This guide provides an objective comparison of bioanalytical methods utilizing N-Acetyl Norgestimate-d6, a stable isotope-labeled internal standard, against potential alternatives, supported by experimental data and regulatory context.
This compound, also known as 17-desacetylnorgestimate-d6 or Norelgestromin-d6, is the deuterated form of the primary active metabolite of Norgestimate (B1679921). Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is considered the benchmark for quantifying Norgestimate's active metabolite in biological matrices. This is due to its ability to mimic the analyte's behavior throughout the analytical process, a key principle for robust and reliable bioanalysis.
Performance Comparison: The Superiority of a Stable Isotope-Labeled Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, chromatography, and ionization. This ensures that any sample-to-sample variability is accurately compensated for, leading to precise and accurate quantification. This compound, as a stable isotope-labeled internal standard (SIL-IS), achieves this ideal far more effectively than the common alternative: a structural analog.
While a specific structural analog for direct comparison is not commonly documented in published methods for 17-desacetylnorgestimate, the principles of bioanalysis strongly favor the SIL-IS approach. Regulatory bodies like the FDA and EMA advocate for the use of SIL-IS in bioanalytical methods whenever possible.[1][2]
Table 1: Performance Comparison of Internal Standard Types
| Performance Parameter | This compound (SIL-IS) | Structural Analog (Alternative) | Justification |
| Chromatographic Retention | Co-elutes with the analyte | Different retention time | A SIL-IS is chemically identical, ensuring it experiences the same chromatographic conditions. A structural analog will have different physicochemical properties, causing it to elute at a different time.[3][4] |
| Extraction Recovery | Nearly identical to the analyte | Can differ significantly | The deuterated standard's near-identical structure ensures it partitions and recovers from the sample matrix in the same way as the analyte.[5][6] |
| Matrix Effect Compensation | Excellent | Variable and often poor | Because it co-elutes, a SIL-IS experiences the same ion suppression or enhancement as the analyte, providing effective normalization. A structural analog, eluting at a different time, is subject to a different matrix environment and cannot reliably correct for these effects.[2] |
| Regulatory Acceptance | Strongly preferred (FDA/EMA) | Acceptable only if a SIL-IS is not available; requires extensive justification. | Guidelines from regulatory agencies consistently recommend the use of stable isotope-labeled standards for their proven reliability in regulated bioanalysis.[1][2] |
| Overall Method Robustness | High | Moderate to Low | The ability to correct for multiple sources of variability makes the method less susceptible to minor changes in conditions, reducing the rate of failed runs.[7] |
Incurred Sample Reanalysis (ISR): Ensuring Method Reproducibility
ISR is a regulatory requirement to demonstrate the reproducibility of a bioanalytical method. It involves re-analyzing a subset of samples from a study on a different day and comparing the results to the original values. The acceptance criterion set by regulatory agencies like the FDA is that for at least 67% (two-thirds) of the repeated samples, the percent difference between the initial and the re-analyzed concentration should be within ±20% of their mean. The use of a high-quality internal standard like this compound is fundamental to consistently meeting these criteria.
Experimental Workflow for Incurred Sample Reanalysis (ISR)
Caption: Workflow for conducting Incurred Sample Reanalysis.
Experimental Protocols & Data
The quantification of 17-desacetylnorgestimate in human plasma using this compound as an internal standard is typically achieved via a validated LC-MS/MS method. Below is a summary of a representative protocol and performance data synthesized from published studies.[5][6][8]
Sample Preparation Protocol (Solid Phase Extraction - SPE)
-
Aliquoting: Take a 0.5 mL aliquot of a human plasma sample.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution.
-
Acidification: Add 0.5 mL of 1% formic acid and vortex.
-
SPE Cartridge Conditioning: Pre-condition an Oasis HLB extraction cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Loading: Load the sample mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol.
-
Injection: Inject 10 µL of the eluate into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a C18 reversed-phase column.
-
Detection: Tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17-desacetylnorgestimate: m/z 328.4 → 124.1
-
This compound (IS): m/z 334.3 → 91.1
-
Method Performance Data
The use of this compound as an internal standard yields excellent method performance, as demonstrated by the validation data below.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linear Range | 20 - 5000 pg/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL | Accuracy within ±20%, Precision ≤20% |
| Intra-run Precision (%CV) | 1.62% (at LLOQ) to 5.8% | ≤15% (≤20% at LLOQ) |
| Inter-run Precision (%CV) | 2.9% to 7.5% | ≤15% (≤20% at LLOQ) |
| Intra-run Accuracy (%RE) | -6.2% to 3.76% | Within ±15% (±20% at LLOQ) |
| Inter-run Accuracy (%RE) | -4.9% to 5.1% | Within ±15% (±20% at LLOQ) |
| Analyte Recovery | 96.30% | Consistent and reproducible |
| Internal Standard Recovery | 93.90% | Consistent and reproducible |
Data synthesized from published literature demonstrating typical method performance.[5][6]
Norgestimate Mechanism of Action
Norgestimate is a progestin, a synthetic progestogen. Its primary contraceptive action is mediated through its active metabolite, 17-desacetylnorgestimate, which acts as an agonist for the progesterone (B1679170) receptor. This interaction influences the hypothalamic-pituitary-ovarian axis.
Caption: Norgestimate's mechanism of action on the HPO axis.
By suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and blunting the pituitary's response, Norgestimate's active metabolite reduces the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][9][10] This hormonal suppression prevents follicular development and the LH surge required for ovulation, thus exerting its contraceptive effect.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Cross-Validation of Analytical Methods for Norgestimate and its Metabolites Using Deuterated Internal Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of two distinct bioanalytical methods for the quantification of Norgestimate (B1679921) (NGM) and its primary active metabolite, 17-Desacetyl Norgestimate (DNGM). The comparison focuses on a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing N-Acetyl Norgestimate-d6 (B602510) and other deuterated internal standards for simultaneous quantification, and an alternative UPLC-MS/MS method optimized for the singular analysis of 17-Desacetyl Norgestimate.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols and performance data to aid in the selection and implementation of the most suitable analytical method for pharmacokinetic and bioequivalence studies.
Method 1: Simultaneous Quantification of Norgestimate and its Metabolites by UPLC-MS/MS
This method allows for the simultaneous determination of Norgestimate (NGM), 17-Desacetyl Norgestimate (DNGM), and Ethinyl Estradiol (EE2) in human plasma. It employs a sophisticated sample preparation technique involving derivatization to enhance mass spectrometric response and utilizes corresponding deuterated internal standards, including N-Acetyl Norgestimate-d6, to ensure high accuracy and precision.
Experimental Protocol
Sample Preparation:
-
A 0.4 mL aliquot of human plasma, collected using sodium fluoride/potassium oxalate (B1200264) as an anticoagulant to minimize ex-vivo conversion of NGM to DNGM, is used.[1]
-
Isotopic labeled internal standards (Norgestimate-d6, 17-Desacetyl Norgestimate-d6, and Ethinyl Estradiol-d4) are added to the plasma sample.[1]
-
The samples are subjected to a liquid-liquid extraction with a hexane/ethyl acetate (B1210297) solvent mixture.[1]
-
The resulting extract is evaporated to dryness.[1]
-
The dried residue is derivatized using dansyl chloride to improve the mass spectrometric response of the analytes.[1]
-
The derivatized sample is reconstituted in methanol (B129727) for analysis.[1]
Chromatographic and Mass Spectrometric Conditions:
-
System: UPLC-MS/MS[1]
-
Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)[1]
-
Mobile Phase: Gradient elution[1]
-
Run Time: 4.4 minutes[1]
-
Detection: Tandem Mass Spectrometry
Performance Data
| Parameter | Norgestimate (NGM) | 17-Desacetyl Norgestimate (DNGM) |
| Linearity Range | 5–500 pg/mL | 25–2500 pg/mL |
| Internal Standard | Norgestimate-d6 (NGM-d6) | 17-Desacetyl Norgestimate-d6 (DNGM-d6) |
digraph "Method_1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plasma [label="0.4 mL Human Plasma"]; Add_IS [label="Add NGM-d6 & DNGM-d6"]; LLE [label="Liquid-Liquid Extraction\n(Hexane/Ethyl Acetate)"]; Evaporate [label="Evaporate to Dryness"]; Derivatize [label="Derivatize with\nDansyl Chloride"]; Reconstitute [label="Reconstitute in Methanol"]; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; UPLC_MSMS [label="UPLC-MS/MS Analysis"]; }
Plasma -> Add_IS -> LLE -> Evaporate -> Derivatize -> Reconstitute -> UPLC_MSMS; }
Caption: Workflow for simultaneous analysis of NGM and DNGM.
Method 2: Quantification of 17-Desacetyl Norgestimate by UPLC-MS/MS
This method is a rapid and sensitive approach specifically developed and validated for the quantification of 17-desacetyl norgestimate in human plasma. It utilizes a solid-phase extraction technique for sample cleanup and 17-desacetyl norgestimate-d6 as the internal standard.
Experimental Protocol
Sample Preparation:
-
A 0.5 mL aliquot of human plasma is mixed with 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).[2]
-
0.5 mL of 1% formic acid is added, and the sample is vortexed.[2]
-
The mixture is loaded onto an Oasis HLB solid-phase extraction cartridge that has been preconditioned with methanol and water.[2]
-
The cartridge is washed with water and then with 20% acetonitrile (B52724) in water.[2]
-
The analyte and internal standard are eluted with 1 mL of methanol.[2]
-
A 10 µL aliquot of the eluate is injected into the UPLC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions:
-
System: UPLC-MS/MS[2]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode[2]
-
MRM Transitions:
Performance Data
| Parameter | 17-Desacetyl Norgestimate |
| Linearity Range | 20–5000 pg/mL[2][3] |
| Correlation Coefficient (r²) | ≥0.9988[2][3] |
| Intra-run Precision & Accuracy | Within 10%[2][3] |
| Inter-run Precision & Accuracy | Within 10%[2][3] |
| Mean Recovery (Analyte) | 96.30%[2][3] |
| Mean Recovery (Internal Standard) | 93.90%[2][3] |
digraph "Method_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plasma [label="0.5 mL Human Plasma"]; Add_IS [label="Add DNGM-d6"]; Add_Acid [label="Add 1% Formic Acid"]; SPE [label="Solid-Phase Extraction\n(Oasis HLB)"]; Elute [label="Elute with Methanol"]; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; UPLC_MSMS [label="UPLC-MS/MS Analysis"]; }
Plasma -> Add_IS -> Add_Acid -> SPE -> Elute -> UPLC_MSMS; }
Caption: Workflow for the analysis of 17-Desacetyl Norgestimate.
Cross-Validation and Method Comparison
| Feature | Method 1 (Simultaneous Analysis) | Method 2 (Single Analyte Analysis) |
| Analytes | Norgestimate, 17-Desacetyl Norgestimate, Ethinyl Estradiol | 17-Desacetyl Norgestimate |
| Internal Standard | Norgestimate-d6, 17-Desacetyl Norgestimate-d6, Ethinyl Estradiol-d4 | 17-Desacetyl Norgestimate-d6 |
| Sample Preparation | Liquid-Liquid Extraction with Derivatization | Solid-Phase Extraction |
| Throughput | High (multiple analytes per run) | High (rapid run time) |
| Sensitivity (DNGM) | 25–2500 pg/mL | 20–5000 pg/mL |
| Complexity | More complex due to derivatization step | Relatively simpler and more direct |
| Application | Comprehensive pharmacokinetic profiles of parent drug and major metabolite. | Focused bioequivalence or pharmacokinetic studies on the active metabolite. |
Conclusion
The choice between these two high-performing UPLC-MS/MS methods depends on the specific goals of the research.
Method 1 is the superior choice when a comprehensive pharmacokinetic profile of the parent drug (Norgestimate) and its key active metabolite (17-Desacetyl Norgestimate) is required from a single analysis. The use of this compound (NGM-d6) as the internal standard for NGM ensures the highest level of accuracy for the parent compound. The derivatization step, while adding complexity, significantly enhances the sensitivity for simultaneous detection.
Method 2 offers a simpler, yet highly robust and sensitive, alternative when the primary focus of the study is the quantification of the main active metabolite, 17-Desacetyl Norgestimate. Its straightforward solid-phase extraction protocol and excellent recovery make it a reliable workhorse for bioequivalence studies centered on DNGM.
Both methods demonstrate the critical role of deuterated internal standards in modern bioanalysis, providing the necessary precision and accuracy for regulatory submissions and key decision-making in drug development. Cross-validation between such methods, particularly when data from different studies or laboratories are to be combined, is essential to ensure data integrity and consistency.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submission. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is fundamental to achieving accuracy and precision. Among the choices available, deuterated internal standards (D-IS) have emerged as a preferred option. This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental data and aligned with current regulatory expectations.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of SIL-IS to enhance the accuracy and precision of bioanalytical methods.[3] The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation, further emphasizing the importance of a well-justified internal standard strategy.
The primary function of an internal standard is to compensate for variability throughout the analytical process, including sample preparation, extraction efficiency, injection volume inconsistencies, and matrix effects.[4] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by these variables in the same manner.[5]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The three most common types of internal standards are deuterated standards, carbon-13 (¹³C) labeled standards, and structural analogs (non-deuterated).
| Performance Parameter | Deuterated Internal Standard (D-IS) | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard | Justification |
| Co-elution with Analyte | Generally co-elutes, but minor retention time shifts are possible due to the kinetic isotope effect. | Identical chromatographic behavior and perfect co-elution with the analyte.[6] | May or may not co-elute with the analyte, often exhibiting different retention times.[5] | Co-elution is critical for effective compensation of matrix effects, as the analyte and IS experience the same ionization conditions at the same time.[7] |
| Matrix Effect Compensation | Excellent, due to very similar physicochemical properties and co-elution with the analyte.[3] | Superior, as it co-elutes perfectly with the analyte, ensuring identical exposure to matrix effects.[8] | Variable and often incomplete, as differences in retention time and chemical properties can lead to differential matrix effects.[5] | The ability to accurately correct for ion suppression or enhancement is a key advantage of SIL-IS. |
| Accuracy (% Bias) | Typically within ±15% (±20% at LLOQ) | Typically within ±15% (±20% at LLOQ) | Can be variable, with a higher potential for bias. | Regulatory guidelines require high accuracy for bioanalytical methods. |
| Precision (% CV) | Typically ≤ 15% (≤ 20% at LLOQ) | Typically ≤ 15% (≤ 20% at LLOQ) | Often higher variability compared to SIL-IS. | High precision is essential for the reliability and reproducibility of the data. |
| Isotopic Stability | Generally stable, but there is a risk of back-exchange of deuterium (B1214612) with protons, especially at exchangeable positions (-OH, -NH).[5] | High stability, as carbon-carbon bonds are very stable, preventing the loss of the ¹³C label.[6] | Not applicable. | The stability of the isotopic label is crucial for maintaining the integrity of the internal standard. |
| Cost and Availability | Generally less expensive and more widely available than ¹³C-labeled standards.[9] | Generally more expensive and may require custom synthesis.[8] | Typically the least expensive and most readily available option.[5] | Practical considerations often influence the choice of internal standard. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Quantitative Data from Validation Studies
The following tables present a summary of validation data from studies comparing different internal standards, demonstrating the superior performance of deuterated standards.
Table 1: Performance Data for Teriflunomide Analysis [2]
| Parameter | Deuterated IS (Teriflunomide-d4) | Alternative IS (Hypothetical Structural Analog) |
| Linearity (r²) | > 0.998 | > 0.98 |
| Accuracy (% Bias) | -5.4% to +8.1% | -25% to +30% |
| Precision (% CV) | ≤ 8.2% | ≤ 25% |
| Matrix Effect (% CV) | < 10% | > 20% |
Table 2: Accuracy and Precision for Everolimus Quantification [1]
| QC Level | Deuterated IS (%CV) | Non-Deuterated IS (%CV) |
| Low | 5.2 | 6.8 |
| Medium | 4.5 | 5.9 |
| High | 3.8 | 4.7 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the validation of a bioanalytical method using a deuterated internal standard.
Protocol 1: Assessment of Matrix Effects
Objective: To evaluate the potential for matrix components to alter the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked in a clean solvent (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and deuterated IS are spiked into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): The analyte and deuterated IS are spiked into the blank biological matrix from the same six sources at the same low and high concentrations before the extraction procedure is performed.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the IS-Normalized Matrix Factor.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Protocol 2: Evaluation of Recovery
Objective: To assess the efficiency of the extraction procedure for the analyte and the deuterated internal standard.
Methodology:
-
Use the data from the matrix effect assessment (Sets B and C).
-
Calculate Recovery:
-
Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] x 100
-
-
Acceptance Criteria: While no specific acceptance criteria are set for recovery, it should be consistent and reproducible. The recovery of the analyte and the deuterated IS should be as similar as possible.
Protocol 3: Internal Standard Stability Assessment
Objective: To evaluate the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage conditions.
Methodology:
-
Stock Solution Stability:
-
Prepare a stock solution of the deuterated IS.
-
Analyze the solution immediately after preparation and after storage at room and refrigerated temperatures for a specified duration.
-
Compare the response to a freshly prepared solution.
-
-
Freeze-Thaw Stability:
-
Spike blank matrix with the deuterated IS.
-
Subject the samples to multiple freeze-thaw cycles (typically three).
-
Analyze the samples and compare the results to freshly prepared samples.
-
-
Bench-Top Stability:
-
Spike blank matrix with the deuterated IS.
-
Keep the samples at room temperature for a period that simulates the sample handling time during routine analysis.
-
Analyze and compare to freshly prepared samples.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Key Concepts and Workflows
Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalysis.
Caption: How deuterated standards compensate for matrix effects.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. Deuterated internal standards, as a type of stable isotope-labeled internal standard, offer significant advantages over structural analogs by providing superior compensation for analytical variability, particularly matrix effects. While ¹³C-labeled standards may offer even greater stability and identical chromatographic behavior, deuterated standards often provide a good balance of performance, cost, and availability.
Ultimately, adherence to the principles outlined in the ICH M10 guideline and the rigorous validation of the chosen internal standard are paramount for ensuring the generation of high-quality, defensible data to support drug development and regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Evaluating the Robustness of N-Acetyl Norgestimate Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of a modern analytical method for N-Acetyl Norgestimate (B1679921) utilizing a deuterated internal standard, N-Acetyl Norgestimate-d6, with alternative analytical approaches. Supported by experimental data and detailed protocols, this document serves as a resource for making informed decisions in method selection and validation.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical practice. This approach is widely recognized for its ability to mitigate variability in sample preparation and instrument response, thereby enhancing the robustness and reliability of the analytical method.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
A highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the preferred approach for the quantification of N-Acetyl Norgestimate. The use of this compound as an internal standard (IS) is critical, as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, correcting for potential matrix effects and variations in sample processing.
Method Performance and Validation
The performance of the UPLC-MS/MS method for a closely related compound, 17-desacetyl norgestimate, using its deuterated internal standard, provides a strong indication of the expected performance for N-Acetyl Norgestimate analysis. Validation of such methods typically demonstrates excellent linearity, precision, and accuracy.[1][2]
| Parameter | UPLC-MS/MS with Deuterated IS (Typical Performance) | Alternative Method 1: HPLC-UV | Alternative Method 2: Radioimmunoassay (RIA) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | Typically ≥ 0.99 | Assay dependent, often requires non-linear curve fitting |
| Lower Limit of Quantification (LLOQ) | Low pg/mL range | ng/mL range | pg/mL to low ng/mL range |
| Intra- and Inter-Assay Precision (%CV) | < 15% | < 15% | < 20% |
| Intra- and Inter-Assay Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |
| Recovery | High and consistent (typically > 90%) | Variable, dependent on extraction efficiency | Not applicable |
| Specificity/Selectivity | High (mass-based detection) | Moderate (potential for interferences) | Variable (potential for cross-reactivity) |
| Robustness | High | Moderate to Low | Low |
Alternative Analytical Methods: A Comparative Overview
While LC-MS/MS with a deuterated internal standard is the state-of-the-art, historical and alternative methods exist. Understanding their limitations is key to appreciating the robustness of the recommended method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A stability-indicating HPLC-UV method has been developed for the determination of Norgestimate and its related compounds.[3][4] This method is effective for analyzing pharmaceutical formulations but often lacks the sensitivity and selectivity required for bioanalytical applications where analyte concentrations are significantly lower and the sample matrix is more complex. The robustness of HPLC-UV methods can be compromised by variations in mobile phase composition and column performance, and the absence of a co-eluting internal standard makes it more susceptible to matrix effects.
Radioimmunoassay (RIA)
Radioimmunoassay was a historically significant method for the quantification of hormones and related compounds. While offering high sensitivity, RIA methods are known for their potential for cross-reactivity with structurally similar compounds, leading to a lack of specificity. The logistical challenges associated with handling radioactive materials and the inherent variability of antibody-based assays contribute to lower robustness compared to chromatographic methods.
Experimental Protocols
UPLC-MS/MS Method for N-Acetyl Norgestimate
This protocol is based on established methods for the analysis of Norgestimate and its metabolites.[1][2]
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma) are spiked with this compound internal standard solution.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is separated, evaporated to dryness, and reconstituted in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-Acetyl Norgestimate and this compound.
Robustness Testing Protocol
To evaluate the robustness of the UPLC-MS/MS method, key parameters are intentionally varied to assess the impact on analytical performance.
1. Variation of Mobile Phase pH: The pH of the aqueous mobile phase is adjusted by ±0.2 units. 2. Variation of Column Temperature: The column temperature is altered by ±5 °C. 3. Variation of Flow Rate: The flow rate is changed by ±10%. 4. Variation of Mobile Phase Composition: The initial percentage of the organic mobile phase is varied by ±2%.
The acceptance criteria for robustness testing typically require that the precision (%CV) and accuracy (%Bias) of quality control samples remain within 15% under all tested variations.
Visualizing the Workflow and Logic
To clearly illustrate the processes involved in evaluating the analytical method's robustness, the following diagrams are provided.
Conclusion
The evaluation of an analytical method's robustness is a critical component of method validation, ensuring reliable and reproducible data. The use of a UPLC-MS/MS method with a deuterated internal standard, such as this compound, offers unparalleled specificity, sensitivity, and robustness for the analysis of N-Acetyl Norgestimate. While alternative methods like HPLC-UV and RIA have their applications, they are generally more susceptible to variations in experimental conditions and matrix interferences, making them less robust choices for demanding bioanalytical studies. The detailed protocols and comparative data presented in this guide underscore the superiority of the stable isotope dilution LC-MS/MS method for generating high-quality, defensible data in pharmaceutical research and development.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
Safety Operating Guide
Proper Disposal of N-Acetyl Norgestimate-d6: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling N-Acetyl Norgestimate-d6 must adhere to strict disposal protocols due to its potential health risks. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound and its analogs are classified as potent pharmaceutical compounds, suspected of causing cancer and having the potential to damage fertility or the unborn child.[1][2] Therefore, it is imperative that this material is not disposed of through standard laboratory waste streams or drains.[1] Improper disposal can lead to environmental contamination and poses a significant health risk.
Summary of Key Disposal and Safety Information
The following table summarizes the critical information for the safe handling and disposal of this compound and structurally similar compounds.
| Parameter | Information | Source |
| Hazard Classification | Suspected of causing cancer (Carcinogenicity Category 2). May damage fertility or the unborn child (Reproductive toxicity Category 1B). Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [1][2] |
| Primary Disposal Route | Incineration or other approved methods by a licensed hazardous waste disposal company. | General guidance for potent pharmaceutical compounds |
| Prohibited Disposal | Do not dispose of down the drain, in regular trash, or mix with non-hazardous waste. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. In case of insufficient ventilation, wear suitable respiratory equipment. | [1] |
| Appearance | White to light yellow solid/powder. | [][4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol. | [] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and contaminated materials.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, contaminated disposable labware (e.g., pipette tips, weighing paper, vials), and contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
This waste must be segregated from all other non-hazardous laboratory waste.
-
-
Containerization:
-
Select a dedicated, leak-proof, and sealable container made of a material compatible with the chemical and any solvents used.
-
The container must be in good condition and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Carcinogen," "Reproductive Hazard").
-
-
Decontamination of Reusable Labware:
-
For reusable glassware and equipment, a decontamination procedure should be followed.
-
Rinse the labware with a suitable solvent in which this compound is soluble (e.g., chloroform, ethyl acetate, methanol).
-
This solvent rinse must be collected and disposed of as hazardous waste in the designated container.
-
After the initial solvent rinse, the labware can be washed with soap and water.
-
-
Storage:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Do not attempt to dispose of this chemical through municipal waste or sewer systems.
-
Ensure all necessary paperwork and documentation for the waste disposal are completed in accordance with institutional, local, state, and federal regulations.
-
Logical Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision pathway for this compound waste.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain full compliance with environmental and safety regulations. Always consult your institution's specific hazardous waste management guidelines and the Safety Data Sheet (SDS) for the most detailed information.
References
Personal protective equipment for handling N-Acetyl Norgestimate-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl Norgestimate-d6. Given its classification as a potent pharmaceutical compound, adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This document should be used as a supplement to the official Safety Data Sheet (SDS) provided by the supplier.
Compound Classification: this compound is a labeled analogue of N-Acetyl Norgestimate, which is an intermediate of Norgestimate.[] Due to its relationship with norgestimate, a synthetic steroid, it should be handled as a potent compound. Safety data for related compounds indicate that Norgestimate-d6 is suspected of causing cancer and may damage fertility or the unborn child.[2] It is also classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier in preventing exposure. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact.[3][4] Chemotherapy gloves are tested for resistance to hazardous drugs.[3] Regular glove changes (e.g., every 30-60 minutes) are recommended.[3][4] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution.[3] |
| Body Protection | A disposable, solid-front, back-closure gown made of a material shown to resist permeability by hazardous drugs.[3] | Prevents contamination of personal clothing and skin. Gowns should have long sleeves with tight-fitting cuffs.[3] |
| Respiratory Protection | An N95 or higher-level respirator. | Required when handling the solid compound outside of a containment system (e.g., fume hood) to prevent inhalation of airborne particles.[3][4] Surgical masks are not sufficient.[4][5] |
| Foot Protection | Two pairs of shoe covers. | To be worn when entering the designated hazardous drug handling area to prevent tracking of contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key procedural steps.
Experimental Protocols: Key Safety Procedures
Weighing the Compound:
-
Ensure a certified chemical fume hood is operational.
-
Cover the balance and surrounding work surface with a disposable, absorbent bench pad.
-
Don all required PPE as specified in the table above.
-
Carefully transfer the desired amount of this compound from the storage container to a tared weigh boat or vial.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Securely close the primary container and return it to its designated storage location.
Preparing a Stock Solution:
-
Conduct all solution preparation steps within the chemical fume hood.
-
Add the solvent to the weighed solid this compound. Do not add the solid to the solvent to minimize the risk of generating airborne particles.
-
Cap the vial or flask and mix gently until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan:
Proper disposal is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated disposables (e.g., gloves, gowns, shoe covers, bench pads, weigh boats, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
All waste must be disposed of in accordance with federal, state, and local regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
